3-Hydroxy-2-methylhexanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H48N7O18P3S |
|---|---|
Molecular Weight |
895.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylhexanethioate |
InChI |
InChI=1S/C28H48N7O18P3S/c1-5-6-16(36)15(2)27(41)57-10-9-30-18(37)7-8-31-25(40)22(39)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,5-12H2,1-4H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
CAMFTXNPIJNLKK-AZKLLKNGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Biosynthesis of 3-Hydroxy-2-methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates a putative biosynthetic pathway for 3-Hydroxy-2-methylhexanoyl-CoA, a molecule of interest for its potential role as a building block in the synthesis of complex natural products and pharmaceuticals. Given the absence of a single, fully elucidated pathway in existing literature, this document synthesizes information from analogous metabolic routes, including fatty acid and polyketide biosynthesis, to propose a scientifically grounded pathway. This guide provides detailed enzymatic steps, relevant quantitative data from homologous systems, and comprehensive experimental protocols to facilitate further research and validation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to occur via a pathway that utilizes intermediates from fatty acid metabolism, specifically involving a condensation reaction with a methylated extender unit, followed by a stereospecific reduction. The key enzymes in this proposed pathway are a β-ketothiolase and a β-ketoacyl-CoA reductase.
The proposed pathway begins with central metabolites, Butyryl-CoA and Propionyl-CoA:
-
Carboxylation of Propionyl-CoA: Propionyl-CoA is carboxylated by Propionyl-CoA carboxylase to form (S)-Methylmalonyl-CoA.
-
Epimerization: (S)-Methylmalonyl-CoA is then epimerized to (R)-Methylmalonyl-CoA by Methylmalonyl-CoA epimerase. This step is crucial for its use as an extender unit in the subsequent condensation reaction.
-
Thiolase Condensation: A specialized β-ketothiolase catalyzes the condensation of Butyryl-CoA (the starter unit) with Methylmalonyl-CoA (the extender unit). This reaction forms 3-Oxo-2-methylhexanoyl-CoA and releases CO2.
-
Reduction: The resulting 3-keto group of 3-Oxo-2-methylhexanoyl-CoA is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing equivalent, to yield the final product, this compound.
The stereochemistry of the final product will depend on the specific reductase enzyme involved.
Below is a Graphviz diagram illustrating this proposed pathway.
Caption: Proposed biosynthesis pathway of this compound.
Key Enzymes and Quantitative Data
The successful biosynthesis of this compound hinges on the activity of specific enzymes. While kinetic data for enzymes acting directly on the substrates in our proposed pathway are not available, we can infer potential characteristics from well-studied analogous enzymes.
Table 1: Kinetic Parameters of Analogous Enzymes
| Enzyme Family | Example Enzyme | Source Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| β-Ketothiolase | BktB | Ralstonia eutropha | Acetyl-CoA, Propionyl-CoA | 150 (Acetyl-CoA), 40 (Propionyl-CoA) | 120 | [1] |
| Acat2 | Ascaris suum | 2-methyl-3-oxobutyryl-CoA | ~20 | ~1.5 | [2] | |
| 3-Ketoacyl-CoA Reductase | PhaB | Ralstonia eutropha | Acetoacetyl-CoA | 23 | 830 | [2] |
| AsHadh | Ascaris suum | 2-methyl-3-oxobutyryl-CoA | ~10 | ~20 | [2] | |
| Propionyl-CoA Carboxylase | PCC | Homo sapiens | Propionyl-CoA | 280 | 11.5 | - |
| Methylmalonyl-CoA Epimerase | MCEE | Homo sapiens | (S)-Methylmalonyl-CoA | 15 | - | - |
Note: The data presented are from various sources and for analogous enzymes. These values should be considered as a starting point for characterization of the enzymes in the proposed pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the proposed biosynthesis pathway.
A common method for obtaining the necessary enzymes is through recombinant expression in a host like Escherichia coli.
Protocol: His-tag Protein Expression and Purification
-
Cloning: Synthesize the codon-optimized gene encoding the target enzyme (e.g., β-ketothiolase) and clone it into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate the culture at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Protocol: β-Ketothiolase Assay (Condensation Reaction)
This assay measures the CoA-dependent cleavage of a β-ketoacyl-CoA, which is the reverse of the physiological reaction.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 0.2 mM CoA, and 0.1 mM 3-Oxo-2-methylhexanoyl-CoA in a total volume of 200 µL.
-
Initiation: Start the reaction by adding the purified β-ketothiolase enzyme.
-
Monitoring: Monitor the decrease in absorbance at 304 nm, which corresponds to the disappearance of the Mg²⁺-enol-chelate of the β-ketoacyl-CoA.
-
Calculation: Calculate the specific activity using the extinction coefficient for the Mg²⁺-enol-chelate.
Protocol: 3-Ketoacyl-CoA Reductase Assay
This assay measures the oxidation of NADPH.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 6.5), 0.2 mM NADPH, and 0.1 mM 3-Oxo-2-methylhexanoyl-CoA in a total volume of 200 µL.
-
Initiation: Start the reaction by adding the purified 3-ketoacyl-CoA reductase enzyme.
-
Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the specific activity using the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Protocol: LC-MS/MS Analysis of Acyl-CoAs
This method allows for the sensitive detection and quantification of the pathway intermediates and the final product.
-
Sample Preparation: Quench the enzymatic reactions or cell cultures with a cold solvent (e.g., methanol/acetonitrile mixture). Extract the metabolites by cell lysis and centrifugation.
-
Chromatography: Separate the acyl-CoAs using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water; mobile phase B: acetonitrile).
-
Mass Spectrometry: Detect the acyl-CoAs using a high-resolution mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) for targeted quantification of specific acyl-CoAs based on their precursor and product ion masses.
-
Quantification: Generate a standard curve using synthetic standards of the acyl-CoAs of interest to quantify their concentrations in the samples.
Mandatory Visualizations
The following diagrams provide visual representations of the logical relationships and workflows described in this guide.
Caption: General experimental workflow for pathway characterization.
Caption: Logical relationship of metabolic components.
References
Enzymatic Synthesis of 3-Hydroxy-2-methylhexanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic synthesis of 3-Hydroxy-2-methylhexanoyl-CoA, a chiral molecule of interest in drug development and biotechnology. While a direct, single-enzyme synthesis for this specific molecule is not extensively documented, this guide outlines a putative two-step enzymatic pathway. This pathway leverages the substrate promiscuity of known enzyme classes: short/branched-chain acyl-CoA dehydrogenase and enoyl-CoA hydratase. Detailed experimental protocols, adapted from methodologies for structurally similar molecules, are provided to enable the laboratory synthesis of this compound. Furthermore, this guide includes quantitative data where available and presents key pathways and workflows as diagrams generated using the DOT language for enhanced clarity.
Introduction
This compound is a derivative of hexanoic acid, featuring a hydroxyl group at the C3 position and a methyl group at the C2 position. This structure confers chirality and makes it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals. Its role as an intermediate in engineered metabolic pathways for the production of specialty chemicals and biofuels is also an area of active research.
The enzymatic synthesis of such chiral molecules is highly sought after due to the high stereospecificity and milder reaction conditions offered by enzymes compared to traditional chemical synthesis. This guide proposes a plausible enzymatic route for the synthesis of this compound, drawing parallels from known biosynthetic pathways of other short, branched-chain acyl-CoA molecules.
Proposed Enzymatic Synthesis Pathway
The proposed synthesis of this compound is a two-step enzymatic process starting from 2-methylhexanoyl-CoA.
Step 1: Dehydrogenation
The first step involves the introduction of a double bond between the C2 and C3 positions of 2-methylhexanoyl-CoA to form 2-methyl-2-hexenoyl-CoA. This reaction is catalyzed by a dehydrogenase, likely a short/branched-chain acyl-CoA dehydrogenase (ACADSB). These enzymes are known to act on various 2-methyl branched-chain substrates.[1][2]
Step 2: Hydration
The second step is the stereospecific hydration of the double bond in 2-methyl-2-hexenoyl-CoA to yield this compound. This reaction is catalyzed by an enoyl-CoA hydratase, commonly known as crotonase. These enzymes are known to hydrate (B1144303) a wide range of enoyl-CoA substrates.
The overall proposed pathway can be visualized as follows:
Key Enzymes and Quantitative Data
A crucial aspect of developing this enzymatic synthesis is the selection of suitable enzymes with the desired substrate specificity and efficiency.
Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB)
-
Function: ACADSB is a member of the acyl-CoA dehydrogenase family that catalyzes the α,β-dehydrogenation of acyl-CoA derivatives.
-
Substrate Specificity: While its primary substrate is (S)-2-methylbutyryl-CoA, ACADSB has been shown to have activity towards other short, branched-chain acyl-CoAs.[1][2] Its activity on 2-methylhexanoyl-CoA would need to be experimentally verified.
-
Source: The gene encoding ACADSB has been identified in humans and other mammals.[1] Recombinant expression in hosts like E. coli is a common method for obtaining the enzyme for in vitro studies.
Enoyl-CoA Hydratase (Crotonase)
-
Function: Enoyl-CoA hydratases catalyze the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.
-
Substrate Specificity: Crotonases are known for their broad substrate specificity, acting on a wide range of enoyl-CoA molecules. The efficiency of hydration can vary depending on the chain length and branching of the substrate.
-
Source: These enzymes are ubiquitous and can be sourced from various organisms, including mammals and bacteria. Recombinant expression is a viable option for production.
Table 1: Potential Enzymes for the Synthesis of this compound
| Enzyme | EC Number | Source Organism (Example) | Substrate for Proposed Pathway | Product of Proposed Pathway |
| Short/Branched-Chain Acyl-CoA Dehydrogenase | 1.3.8.5 | Homo sapiens | 2-methylhexanoyl-CoA | 2-methyl-2-hexenoyl-CoA |
| Enoyl-CoA Hydratase (Crotonase) | 4.2.1.17 | Bos taurus (Bovine liver) | 2-methyl-2-hexenoyl-CoA | This compound |
Experimental Protocols
The following are detailed, adaptable protocols for the enzymatic synthesis and purification of this compound.
Synthesis of the Precursor: 2-methylhexanoyl-CoA
The precursor, 2-methylhexanoyl-CoA, can be synthesized from 2-methylhexanoic acid using an acyl-CoA synthetase.
Materials:
-
2-methylhexanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 5 mM ATP, 1 mM CoA, and 2 mM 2-methylhexanoic acid.
-
Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the 2-methylhexanoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.
Two-Step Enzymatic Synthesis of this compound
This protocol outlines the sequential enzymatic reactions to produce the target molecule.
Materials:
-
Purified 2-methylhexanoyl-CoA
-
Recombinant Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB)
-
Recombinant Enoyl-CoA Hydratase (Crotonase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
FAD (for ACADSB)
-
Electron acceptor (e.g., phenazine (B1670421) ethosulfate and dichlorophenolindophenol for assay)
-
Solid-phase extraction (SPE) C18 cartridges
Protocol:
Step 1: Dehydrogenation
-
In a reaction vessel, combine 50 mM potassium phosphate buffer (pH 7.4), 10 µM FAD, and 100 µM 2-methylhexanoyl-CoA.
-
Initiate the reaction by adding purified ACADSB.
-
Incubate at 30°C. The reaction can be monitored by observing the reduction of an artificial electron acceptor.
-
For preparative scale, the reaction can be allowed to proceed for 1-2 hours.
-
(Optional) The product, 2-methyl-2-hexenoyl-CoA, can be purified using SPE with a C18 cartridge before proceeding to the next step.
Step 2: Hydration
-
To the reaction mixture from Step 1 (or the purified 2-methyl-2-hexenoyl-CoA), add purified enoyl-CoA hydratase.
-
Incubate the mixture at 30°C for 1-2 hours.
-
Monitor the disappearance of the 2-methyl-2-hexenoyl-CoA peak and the appearance of the this compound peak by HPLC or LC-MS.
Purification of this compound
-
Acidify the final reaction mixture to pH 2-3 with HCl.
-
Apply the mixture to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove salts and other polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).
-
Lyophilize the collected fractions to obtain the purified product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and stereochemistry.
Metabolic and Signaling Context
The metabolic pathway involving this compound is not well-established in natural systems. However, it is structurally related to intermediates in the degradation of branched-chain amino acids, such as isoleucine. The enzymes proposed for its synthesis, ACADSB and enoyl-CoA hydratase, are key players in these catabolic pathways.
Conclusion
This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the known activities of short/branched-chain acyl-CoA dehydrogenases and enoyl-CoA hydratases, a plausible and experimentally testable synthetic route is proposed. The detailed protocols and conceptual diagrams are intended to serve as a valuable resource for researchers in drug development, metabolic engineering, and synthetic biology, facilitating the production and study of this important chiral molecule. Further research will be necessary to identify or engineer enzymes with optimal activity and stereoselectivity for this specific substrate to enhance the efficiency of the synthesis.
References
Metabolic Genesis of 3-Hydroxy-2-methylhexanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative metabolic pathway for the formation of 3-Hydroxy-2-methylhexanoyl-CoA, a branched-chain acyl-CoA species. Drawing upon analogous biochemical reactions in fatty acid metabolism and evidence from studies on propionate (B1217596) condensation, this document proposes a biosynthetic route originating from the central metabolite, propionyl-CoA. This guide provides a detailed overview of the key enzymatic steps, summarizes available quantitative data from related reactions, and outlines comprehensive experimental protocols for the investigation of this pathway. Visualizations of the proposed metabolic route and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical logic.
Introduction
This compound is a C7 methyl-branched acyl-coenzyme A thioester. While its direct biological roles are still under investigation, the metabolism of branched-chain acyl-CoAs is of significant interest in various physiological and pathological contexts, including inborn errors of metabolism and the production of specialized metabolites in microorganisms. This guide synthesizes current biochemical knowledge to propose a plausible metabolic pathway for its de novo synthesis, providing a foundational resource for researchers in metabolic engineering, drug discovery, and diagnostics.
Proposed Biosynthetic Pathway
The formation of this compound is hypothesized to occur via a three-step pathway commencing with the condensation of two propionyl-CoA molecules. This pathway is analogous to the initial steps of fatty acid synthesis and beta-oxidation reversal, with the key distinction being the utilization of propionyl-CoA as the primary building block.
The proposed enzymatic steps are:
-
Thiolase Condensation: Two molecules of propionyl-CoA are condensed by a specialized β-ketothiolase to form 2-methyl-3-oxopentanoyl-CoA.
-
Reduction: The keto group of 2-methyl-3-oxopentanoyl-CoA is reduced by a 3-oxoacyl-CoA reductase to yield 2-methyl-3-hydroxyhexanoyl-CoA.
-
Hydration & Isomerization (leading to the hexanoyl backbone): The initial condensation product, 2-methyl-3-oxopentanoyl-CoA, can be further elongated. A more direct route to a C6 backbone involves the formation of trans-2-methyl-2-pentenoyl-CoA from two propionyl-CoA molecules, which is then hydrated.
-
Hydration: trans-2-methyl-2-pentenoyl-CoA is hydrated by an enoyl-CoA hydratase to form this compound.
-
Reduction: The resulting 3-keto-2-methylhexanoyl-CoA is then reduced by a 3-hydroxyacyl-CoA dehydrogenase to yield this compound.
Evidence for the initial condensation step comes from studies on a "propionyl-CoA condensing enzyme" found in the nematode Ascaris lumbricoides, which preferentially catalyzes the condensation of two propionyl-CoA units[1][2]. Furthermore, isotopic labeling studies in mammals have demonstrated the in vivo condensation of two propionyl-CoA molecules to form trans-2-methyl-2-pentenoyl-CoA[3]. The subsequent hydration and reduction steps are catalyzed by enzyme families with known roles in fatty acid metabolism. Notably, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) exhibits a preference for short-chain methyl-branched acyl-CoAs, suggesting its potential involvement in the final step of this pathway[4].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Role of 3-Hydroxy-2-methylhexanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylhexanoyl-CoA is a crucial, albeit transient, intermediate in the catabolism of branched-chain fatty acids. While not as extensively characterized as its straight-chain counterparts, its role is vital for the complete oxidation of these molecules, which are derived from the diet and the breakdown of branched-chain amino acids. This guide synthesizes current knowledge on the function, metabolic context, and potential clinical relevance of this compound, providing a foundational resource for researchers in metabolism, drug discovery, and diagnostics.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, acting as carriers for acyl groups.[1] Among these, 3-hydroxyacyl-CoA molecules are key intermediates in the beta-oxidation of fatty acids. This compound is a specific intermediate in the degradation of 2-methylhexanoic acid, a C7 branched-chain fatty acid. Understanding the metabolism of this molecule provides insights into the broader processes of branched-chain fatty acid oxidation and its intersection with amino acid catabolism and central energy production.
Biochemical Properties and Structure
This compound is a thioester of coenzyme A with 3-hydroxy-2-methylhexanoic acid. The presence of a methyl group at the alpha-carbon (C-2) distinguishes it from intermediates of straight-chain fatty acid oxidation and necessitates specific enzymatic handling.
Metabolic Function and Cellular Processes
The primary function of this compound is as an intermediate in the beta-oxidation of 2-methylhexanoic acid. This pathway mirrors the canonical beta-oxidation spiral but with enzymes that can accommodate the branched structure.
The degradation of 2-methylhexanoic acid to its CoA derivative and subsequent entry into the beta-oxidation pathway is a critical step. The overall process can be outlined as follows:
-
Activation: 2-methylhexanoic acid is activated to 2-methylhexanoyl-CoA in an ATP-dependent reaction.
-
Dehydrogenation: 2-methylhexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond.
-
Hydration: The resulting enoyl-CoA is hydrated by enoyl-CoA hydratase to form this compound.
-
Dehydrogenation: this compound is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield 2-methyl-3-ketohexanoyl-CoA.
-
Thiolysis: Finally, a thiolase cleaves 2-methyl-3-ketohexanoyl-CoA into propionyl-CoA and butyryl-CoA.
Butyryl-CoA can then undergo further rounds of beta-oxidation to yield two molecules of acetyl-CoA. Propionyl-CoA is converted to succinyl-CoA, which can enter the citric acid cycle.[1][2]
Enzymology
The key enzyme acting on this compound is a 3-hydroxyacyl-CoA dehydrogenase (HADH) . While multiple HADH isozymes exist, the short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as 17beta-hydroxysteroid dehydrogenase type 10, is particularly relevant. SCHAD exhibits a preference for short-chain methyl-branched acyl-CoAs, making it a likely candidate for the oxidation of this compound.[3]
Signaling Pathways and Logical Relationships
The metabolism of this compound is intrinsically linked to the central energy-producing pathways of the cell. The end products of its parent molecule's degradation, acetyl-CoA and succinyl-CoA, are direct substrates for the citric acid cycle.
Quantitative Data
| Substrate | Km (µM) | Vmax (U/mg) |
| L-3-Hydroxybutyryl-CoA | 15 | 150 |
| L-3-Hydroxyoctanoyl-CoA | 3 | 250 |
| L-3-Hydroxydodecanoyl-CoA | 2 | 180 |
| L-3-Hydroxyhexadecanoyl-CoA | 2 | 100 |
| Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of different chain lengths.[4] |
It is expected that the kinetic parameters for this compound with a suitable dehydrogenase would fall within a similar range, likely with a slightly higher Km due to the methyl branch.
Experimental Protocols
Investigating the metabolism of this compound involves a combination of techniques from metabolomics, enzymology, and molecular biology.
Workflow for Metabolite Analysis
Detailed Methodology for Enzyme Assay
Objective: To determine the activity of 3-hydroxyacyl-CoA dehydrogenase with this compound as a substrate.
Principle: The assay is based on a coupled system where the product of the dehydrogenase, 2-methyl-3-ketohexanoyl-CoA, is cleaved by a thiolase. This makes the reaction irreversible and prevents product inhibition.[4] The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD+ (2 mM)
-
Coenzyme A (CoA-SH, 0.2 mM)
-
This compound (substrate, synthesized in-house or custom-ordered)
-
3-Ketoacyl-CoA thiolase (purified)
-
Enzyme source (e.g., mitochondrial extract, purified recombinant enzyme)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and CoA-SH in a cuvette.
-
Add the enzyme source and incubate for 2-3 minutes at 37°C to allow for temperature equilibration.
-
Add 3-ketoacyl-CoA thiolase.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Role in Disease
Deficiencies in enzymes involved in branched-chain amino acid and fatty acid metabolism can lead to serious metabolic disorders. While no specific disease has been directly linked to this compound metabolism, defects in related pathways are well-documented. For example, deficiencies in short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) can lead to impaired degradation of branched-chain fatty acids and isoleucine, potentially contributing to neurological disorders.[3] Further research into the metabolism of branched-chain fatty acids like 2-methylhexanoic acid may reveal connections to metabolic diseases of unknown etiology.
Conclusion
This compound is a key intermediate in the catabolism of C7 branched-chain fatty acids. Although it is a transient species, its proper metabolism is essential for the complete oxidation of these molecules and the generation of cellular energy. The enzymes responsible for its conversion, particularly branched-chain specific 3-hydroxyacyl-CoA dehydrogenases, represent potential targets for further investigation in the context of metabolic diseases. The methodologies and conceptual frameworks presented in this guide provide a starting point for researchers aiming to elucidate the finer details of this and related metabolic pathways.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 3-Hydroxy-2-methylhexanoyl-CoA in Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylhexanoyl-CoA is a key metabolic intermediate that serves as a precursor in the biosynthesis of a variety of natural products, particularly polyketides and macrolide antibiotics. Its unique structure, featuring a hydroxyl group at the C3 position and a methyl group at the C2 position, provides a critical building block for the assembly of complex molecular architectures with significant biological activities. This in-depth technical guide elucidates the biosynthetic origins of this compound, details the enzymatic machinery involved in its formation, presents available quantitative data, and provides comprehensive experimental protocols for its study. Understanding the biosynthesis of this precursor is paramount for the rational design and metabolic engineering of novel therapeutic agents.
Biosynthesis of this compound
The formation of this compound is intricately linked to the general principles of polyketide biosynthesis, which mirrors fatty acid synthesis but with greater structural diversity in its products. The pathway typically initiates with simple acyl-CoA starter and extender units.
A putative biosynthetic pathway for a structurally related compound, 3-hydroxy-3-methylhexanoyl-CoA, provides a strong model for the likely formation of this compound. This proposed pathway involves a series of enzymatic reactions catalyzed by key enzyme classes:
-
β-Ketothiolase Condensation: The pathway likely begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase.[1]
-
Chain Elongation: The acetoacetyl-CoA molecule is then elongated to a C6 backbone. This can occur through a round of fatty acid synthesis or the reversal of β-oxidation, utilizing another molecule of acetyl-CoA to yield 3-oxohexanoyl-CoA.[1]
-
HMG-CoA Synthase-like Condensation: A key step involves the condensation of 3-oxohexanoyl-CoA with acetyl-CoA. This reaction is catalyzed by an enzyme with functionality similar to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.[1][2][3] The promiscuity of some HMG-CoA synthase-like enzymes allows for the utilization of alternative acyl-CoA substrates, leading to the formation of homologous products.[4] This condensation reaction establishes the characteristic branched structure.
-
Reduction: The final step in the formation of the hydroxyl group is the reduction of the 3-keto group. This reaction is catalyzed by a 3-ketoacyl-CoA reductase, which utilizes NADPH as a reducing agent to produce the final this compound precursor.[1] The stereochemistry of the resulting hydroxyl and methyl groups is dictated by the specific ketoreductase domain within the polyketide synthase (PKS) module.[5]
The biosynthesis of polyketides is a modular process, with large multi-domain enzymes known as Polyketide Synthases (PKSs) orchestrating the assembly.[6][7] Type I PKSs are large, multifunctional enzymes with distinct domains for each catalytic step, including acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.[5][6] The specific combination and activity of these domains within a PKS module determine the structure of the resulting polyketide chain. It is within such a module that the sequential reactions leading to this compound would occur.
Quantitative Data
Quantitative data for the biosynthesis of this compound is limited in the literature. However, kinetic parameters for enzymes involved in analogous pathways provide valuable insights. The following table summarizes relevant kinetic data for key enzyme types.
| Enzyme Class | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Organism/System | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoAs (various chain lengths) | ~2-10 | Variable | Pig heart | [8] |
| β-Hydroxyacyl-CoA Dehydrogenase | S-Acetoacetyl-CoA | ~90 | ~14.3 (units/mg) | E. coli | [9] |
| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA | - | - | Human (recombinant) | [10] |
Experimental Protocols
I. Chemo-enzymatic Synthesis of this compound
This protocol outlines a general strategy for the synthesis of this compound, adapting established methods for acyl-CoA synthesis.[11]
Materials:
-
3-hydroxy-2-methylhexanoic acid
-
Coenzyme A (CoA) trilithium salt
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Triethylamine (TEA)
-
HPLC-grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Recombinant 3-hydroxyacyl-CoA dehydrogenase (for characterization)
-
NAD+
-
Spectrophotometer
-
HPLC system with a C18 column
Procedure:
-
Activation of 3-hydroxy-2-methylhexanoic acid:
-
Dissolve 3-hydroxy-2-methylhexanoic acid in anhydrous DMF.
-
Add CDI (1.1 equivalents) and stir at room temperature for 1 hour to form the acyl-imidazolide.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A trilithium salt in water and adjust the pH to ~8.0 with TEA.
-
Add the acyl-imidazolide solution dropwise to the CoA solution with vigorous stirring.
-
Monitor the reaction by HPLC until completion (disappearance of free CoA).
-
-
Purification:
-
Purify the reaction mixture by preparative reverse-phase HPLC using a C18 column.
-
Use a gradient of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B).
-
Collect fractions containing the desired product, identified by its retention time and mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
II. Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a spectrophotometric assay to measure the activity of a 3-hydroxyacyl-CoA dehydrogenase using the synthesized this compound as a substrate.[8][9][12]
Materials:
-
Purified this compound
-
NAD+
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
NAD+ (final concentration 1-2 mM)
-
This compound (varied concentrations for kinetic analysis)
-
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a small volume of the 3-hydroxyacyl-CoA dehydrogenase solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a linear pathway involving sequential enzymatic reactions. The logical flow of this process can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. 3-hydroxy-3-methylglutaryl-CoA-like synthases direct the formation of methyl and ethyl side groups in the biosynthesis of the antibiotic myxovirescin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of 3-hydroxy-3-methylglutaryl-CoA, 3-hydroxy-3-ethylglutaryl-CoA, mevalonate and homomevalonate by insect corpus allatum and mammalian hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 3-Hydroxy-2-methylhexanoyl-CoA: A Technical Guide to its Putative Biosynthesis and Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylhexanoyl-CoA is a branched-chain acyl-coenzyme A derivative of significant interest due to the natural occurrence of its corresponding free acid, 3-hydroxy-2-methylhexanoic acid, in biological systems. While its direct biosynthetic pathway has not been fully elucidated, this technical guide synthesizes current biochemical knowledge to propose a putative metabolic route. Drawing parallels with established pathways of fatty acid and branched-chain amino acid metabolism, we delineate a hypothetical sequence of enzymatic reactions, identify key enzyme classes that may be involved, and provide detailed experimental protocols for the investigation and quantification of this elusive metabolite. This document serves as a foundational resource for researchers aiming to unravel the metabolic significance of this compound and explore its potential as a biomarker or therapeutic target.
Introduction: The Natural Occurrence of a Branched-Chain Metabolite
While direct evidence for the natural occurrence of this compound is yet to be extensively documented, the presence of its corresponding free acid, 3-hydroxy-2-methylhexanoic acid, has been identified in human sweat, confirming its existence as a human metabolite. The conversion between a free fatty acid and its CoA ester is a fundamental biochemical process, strongly suggesting that this compound is an intermediate in the metabolic lifecycle of this branched-chain fatty acid. Understanding the biosynthesis of this molecule is a critical step toward elucidating its physiological role.
A Putative Biosynthetic Pathway for this compound
Based on analogous metabolic pathways, particularly the biosynthesis of other branched-chain fatty acids and ketone bodies, we propose a hypothetical pathway for the synthesis of this compound. This pathway is initiated from central metabolites and involves a series of enzymatic reactions catalyzed by enzymes with potential substrate promiscuity.
The proposed pathway commences with the condensation of butyryl-CoA and a carboxylated propionyl-CoA derivative, catalyzed by a beta-ketothiolase. Subsequent reduction and hydration steps, analogous to fatty acid synthesis, would lead to the formation of the 3-hydroxy, 2-methyl backbone.
Key Enzymatic Steps and Homologous Systems
The proposed pathway hinges on the activity of several key enzyme classes. While specific enzymes dedicated to this pathway have not been identified, evidence from related metabolic networks suggests that enzymes with broad substrate specificity may be responsible.
-
Propionyl-CoA Carboxylase: This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA, a common reaction in the metabolism of odd-chain fatty acids and certain amino acids.
-
β-Ketothiolase-like Enzyme: The condensation of butyryl-CoA and methylmalonyl-CoA is a critical step. While classical β-ketothiolases typically condense two acetyl-CoA units, some have been shown to act on a broader range of acyl-CoA substrates. For instance, a propionyl-CoA condensing enzyme has been identified in Ascaris muscle mitochondria that can utilize propionyl-CoA and acetyl-CoA.
-
2-Methyl-3-oxoacyl-CoA Reductase: The reduction of the 3-keto group is likely catalyzed by a reductase. Enzymes in the short-chain dehydrogenase/reductase (SDR) superfamily are known to act on a wide variety of substrates, including ketoacyl-CoAs.
Quantitative Data and Expected Concentrations
To date, there is no published quantitative data on the cellular or tissue concentrations of this compound. However, based on the levels of other short- and medium-chain acyl-CoA esters in various biological matrices, we can anticipate a low micromolar to nanomolar concentration range. The table below summarizes the concentrations of related acyl-CoA molecules to provide a comparative context.
| Acyl-CoA Ester | Organism/Tissue | Concentration Range (nmol/g tissue) | Citation |
| Acetyl-CoA | Mouse Brain | 10 - 25 | [1] |
| Butyryl-CoA | S. albus | 10 - 50 | [2] |
| Propionyl-CoA | P. gingivalis | Not specified | [3][4] |
| Long-chain acyl-CoAs | Mouse Brain | 20 - 60 | [1] |
Experimental Protocols for the Study of this compound
The investigation of the natural occurrence and biosynthesis of this compound requires robust analytical methods. The following protocols are adapted from established procedures for the analysis of acyl-CoA esters.
Extraction of Acyl-CoA Esters from Biological Samples
This protocol is designed for the extraction of short- to medium-chain acyl-CoA esters from cultured cells or tissue homogenates.
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in a cold (-20°C) solution of 2-propanol/50 mM KH₂PO₄ (pH 7.2) (1:1, v/v).
-
Phase Separation: Add chloroform (B151607) and a saline solution to induce phase separation.
-
Acyl-CoA Extraction: The acyl-CoA esters will partition into the upper aqueous/organic phase. Collect this phase.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoA esters using a C18 SPE cartridge.
-
Equilibrate the cartridge with methanol (B129727) and then with 50 mM KH₂PO₄ (pH 7.2).
-
Load the sample extract.
-
Wash with water and then with a low concentration of methanol in water.
-
Elute the acyl-CoA esters with a higher concentration of methanol containing a small amount of acetic acid.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 5% methanol in water).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoA esters.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 10-15 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A precursor ion corresponding to the [M+H]⁺ of this compound would be selected and fragmented. A specific product ion, such as the one corresponding to the CoA moiety, would be monitored for quantification. A second, qualifying transition should also be monitored for confirmation.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled) of a related acyl-CoA should be used for accurate quantification.
-
Future Directions and Conclusion
The study of this compound is in its infancy. The proposed biosynthetic pathway and experimental protocols in this guide provide a roadmap for future research. Key future directions include:
-
Confirmation of the Putative Pathway: Using labeled precursors (e.g., ¹³C-butyrate and ¹³C-propionate) in cell culture or tissue slice experiments to trace the incorporation of these labels into this compound.
-
Enzyme Identification and Characterization: Screening for enzymes with the predicted activities (β-ketothiolase, reductase) using this compound precursors as substrates.
-
Physiological Role: Investigating the biological context in which this compound is produced and its potential downstream metabolic fate.
References
- 1. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Frontiers | Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis [frontiersin.org]
- 4. Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of 3-Hydroxy-2-methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 3-Hydroxy-2-methylhexanoyl-CoA, a short-chain acyl-CoA derivative. Given its potential role in metabolic pathways, understanding its precise structure is crucial for researchers in drug development and metabolic studies. This document outlines the key experimental protocols, predicted analytical data, and the biochemical context of this molecule.
Chemical and Physical Properties
This compound is a thioester of coenzyme A with 3-hydroxy-2-methylhexanoic acid. Its structure presents two stereocenters at the C2 and C3 positions of the hexanoyl chain, leading to four possible stereoisomers. The specific stereochemistry is critical for its biological activity and interaction with enzymes.
Table 1: Predicted Chemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₂₈H₄₈N₇O₁₈P₃S |
| Molecular Weight | 895.7 g/mol |
| Exact Mass | 895.199 g/mol |
| XLogP3 | -5.5 |
| Hydrogen Bond Donor Count | 12 |
| Hydrogen Bond Acceptor Count | 21 |
| Rotatable Bond Count | 24 |
Note: These properties are computationally predicted and may vary slightly from experimental values.
Biosynthesis and Metabolic Relevance
This compound is likely an intermediate in the metabolism of branched-chain fatty acids. Its formation could occur through the beta-oxidation of longer-chain, methylated fatty acids or as part of specific biosynthetic pathways. The core metabolic pathway of relevance is the mitochondrial beta-oxidation spiral.
Fatty Acid Beta-Oxidation Pathway
The beta-oxidation of fatty acids is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH₂.[1] For branched-chain fatty acids, this pathway involves additional enzymatic steps to handle the methyl groups. This compound would be an intermediate in this pathway, undergoing dehydrogenation to form 3-keto-2-methylhexanoyl-CoA.
Caption: Generalized fatty acid beta-oxidation cycle.
Experimental Protocols for Structural Elucidation
The structural elucidation of acyl-CoA derivatives like this compound relies on a combination of chromatographic separation and spectroscopic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose.[2]
Sample Preparation and Extraction
Proper sample preparation is critical for the analysis of acyl-CoAs due to their susceptibility to degradation.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
-
Homogenization: Homogenize the tissue or cell sample in a cold phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Protein Precipitation: Add a cold organic solvent mixture (e.g., acetonitrile:isopropanol:methanol (B129727), 3:1:1 v/v/v) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Caption: Workflow for the extraction of acyl-CoAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides both separation and structural information, making it the method of choice for analyzing acyl-CoAs.[3]
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the precursor ion of this compound ([M+H]⁺).
-
MS2 Fragmentation: Perform collision-induced dissociation (CID) on the precursor ion.
-
Detection: Monitor for characteristic product ions.
-
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Precursor Ion [M+H]⁺ | m/z 896.2 |
| Major Fragment Ion 1 | Neutral loss of 507 (phosphorylated ADP moiety) |
| Major Fragment Ion 2 | m/z 428 (adenosine-3',5'-diphosphate) |
| Other Characteristic Fragments | Fragments corresponding to the acyl chain after cleavage of the thioester bond. |
Note: The fragmentation pattern of acyl-CoAs is characterized by a neutral loss of the phosphorylated ADP moiety and the appearance of a fragment ion corresponding to adenosine-3',5'-diphosphate.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. For acyl-CoAs, ¹H and ¹³C NMR are particularly informative.
Protocol 3: NMR Spectroscopy of this compound
-
Sample Preparation: Purify the compound using preparative HPLC. Lyophilize the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to observe include the methyl, methylene, and methine protons of the hexanoyl chain, as well as signals from the coenzyme A moiety.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show distinct signals for each carbon atom in the molecule.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, confirming the structure.
Table 3: Predicted ¹H NMR Chemical Shifts for the Hexanoyl Moiety of this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| C1 (Thioester) | - | - |
| C2-H | 2.6 - 2.8 | Quartet |
| C2-CH₃ | 1.1 - 1.3 | Doublet |
| C3-H | 3.8 - 4.0 | Multiplet |
| C4-H₂ | 1.4 - 1.6 | Multiplet |
| C5-H₂ | 1.2 - 1.4 | Multiplet |
| C6-H₃ | 0.8 - 1.0 | Triplet |
Note: Predicted chemical shifts are relative to a standard (e.g., TSP in D₂O) and can be influenced by solvent and pH.
Table 4: Predicted ¹³C NMR Chemical Shifts for the Hexanoyl Moiety of this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (Thioester) | 198 - 202 |
| C2 | 45 - 50 |
| C2-CH₃ | 15 - 20 |
| C3 | 68 - 72 |
| C4 | 35 - 40 |
| C5 | 20 - 25 |
| C6 | 10 - 15 |
Note: These are estimated chemical shifts based on similar structures.
Chemical Synthesis
A potential synthetic route to this compound would involve the synthesis of 3-hydroxy-2-methylhexanoic acid followed by its coupling with coenzyme A.
Synthetic Scheme Overview
Caption: Proposed synthetic pathway for this compound.
This guide provides a foundational framework for the structural elucidation of this compound. The combination of advanced chromatographic and spectroscopic techniques is essential for the unambiguous determination of its structure, which is a prerequisite for understanding its biological function and potential as a therapeutic target.
References
The Pivotal Role of 3-Hydroxy-2-methylhexanoyl-CoA in Expanding Microbial Polyketide Diversity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of microbial metabolism, the biosynthesis of polyketides represents a cornerstone of natural product discovery, yielding a vast array of compounds with profound pharmacological applications. The structural diversity of these molecules is largely dictated by the selection of starter and extender units incorporated by modular polyketide synthases (PKSs). While common extender units such as malonyl-CoA and methylmalonyl-CoA are well-understood, the role of non-canonical extenders is an expanding frontier in synthetic biology and drug development. This technical guide provides an in-depth exploration of 3-Hydroxy-2-methylhexanoyl-CoA, a non-standard extender unit, and its significance in microbial polyketide biosynthesis. We delve into its putative biosynthetic pathway, its incorporation into polyketide backbones, and the broader implications for generating novel chemical entities. This document serves as a comprehensive resource, complete with comparative quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.
Introduction: The Significance of Non-Canonical Extender Units
Polyketides are a class of secondary metabolites synthesized through the stepwise condensation of small carboxylic acid units, a process that mirrors fatty acid biosynthesis but with greater structural and functional diversity.[1] The enzymatic machinery responsible for their creation, polyketide synthases (PKSs), are large, multi-domain enzymes that act as molecular assembly lines.[2] The choice of starter and extender units is a critical determinant of the final polyketide structure and, consequently, its biological activity.
The vast majority of known polyketides are assembled from the common extender units malonyl-CoA and (2S)-methylmalonyl-CoA. However, the microbial world presents a much richer palette of building blocks. The utilization of "non-canonical" or "unusual" extender units is a key strategy employed by microorganisms to generate structural novelty and expand their chemical arsenal. This compound represents one such non-canonical extender unit, the incorporation of which introduces both a hydroxyl group and a methyl branch into the polyketide backbone, significantly increasing its chemical complexity and potential for novel bioactivity. Understanding the biogenesis and utilization of this extender unit is paramount for its exploitation in the rational design and engineering of new therapeutic agents.
Biosynthesis of this compound: A Putative Pathway
The precise biosynthetic pathway for this compound is not as extensively characterized as those for more common extender units. However, based on the known biochemistry of related molecules, a putative pathway can be proposed, primarily involving the action of crotonyl-CoA carboxylase/reductase (CCR) homologs.[3][4] These enzymes are known to catalyze the reductive carboxylation of α,β-unsaturated acyl-CoA substrates to generate a variety of substituted malonyl-CoA derivatives.[3]
The proposed pathway likely begins with an intermediate from fatty acid metabolism, such as hexenoyl-CoA. This intermediate would then undergo a series of enzymatic transformations to yield the final this compound. The key steps are hypothesized to be:
-
Reductive Carboxylation: A CCR homolog would catalyze the reductive carboxylation of a C6 α,β-unsaturated acyl-CoA, such as 2-hexenoyl-CoA, to produce a carboxylated intermediate.
-
Hydroxylation: A subsequent hydroxylation step, potentially catalyzed by a hydroxylase, would introduce the hydroxyl group at the C3 position. The stereochemistry of this hydroxylation is a critical factor in determining the final structure of the polyketide.
Figure 1: Proposed biosynthetic pathway of this compound.
Incorporation into Polyketide Backbones: The Role of Acyltransferase Domains
Once synthesized, this compound serves as an extender unit for a PKS module. The selection and loading of this extender unit onto the acyl carrier protein (ACP) domain of the PKS is the responsibility of the acyltransferase (AT) domain.[1] The specificity of the AT domain is a critical control point in polyketide biosynthesis. AT domains that recognize and transfer this compound are likely to possess a binding pocket that can accommodate the larger and more functionalized side chain of this non-canonical extender unit.
The incorporation process can be summarized as follows:
-
Selection and Loading: The AT domain of a specific PKS module recognizes this compound and transfers it to the phosphopantetheinyl arm of the cognate ACP domain.
-
Decarboxylative Condensation: The ketosynthase (KS) domain of the same module catalyzes a decarboxylative Claisen condensation between the ACP-tethered 3-Hydroxy-2-methylhexanoyl group and the growing polyketide chain attached to the KS domain from the previous module. This extends the polyketide chain by a six-carbon unit with a hydroxyl and a methyl group at specific positions.
Figure 2: Incorporation of this compound into a polyketide chain.
Quantitative Data: A Comparative Look at Extender Unit Utilization
Direct kinetic data for the enzymes involved in the biosynthesis and incorporation of this compound are scarce in the literature. However, by examining the kinetic parameters of enzymes that utilize structurally related and more common extender units, we can infer the potential efficiency and specificity of the enzymes acting on our target molecule. The following tables summarize kinetic data for representative acyl-CoA carboxylases and PKS acyltransferase domains.
Table 1: Kinetic Parameters of Microbial Acyl-CoA Carboxylases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Streptomyces coelicolor Acetyl-CoA Carboxylase | Acetyl-CoA | 130 ± 10 | 1.5 ± 0.1 | 1.2 x 104 | [5] |
| Streptomyces coelicolor Propionyl-CoA Carboxylase | Propionyl-CoA | 60 ± 5 | 2.5 ± 0.2 | 4.2 x 104 | [5] |
| Thermobifida fusca Acyl-CoA Carboxylase | Acetyl-CoA | 230 ± 20 | 1.8 ± 0.1 | 7.8 x 103 | [3] |
| Thermobifida fusca Acyl-CoA Carboxylase | Propionyl-CoA | 150 ± 10 | 2.2 ± 0.1 | 1.5 x 104 | [3] |
Table 2: Kinetic Parameters of PKS Acyltransferase (AT) Domains for Extender Units
| PKS Module | AT Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) | Source |
| DEBS Module 2 AT | Methylmalonyl-CoA | 23 | 14 | 6.1 x 105 | [1] |
| DEBS Module 6 AT | Methylmalonyl-CoA | 12 | 16 | 1.3 x 106 | [1] |
| Rapamycin Synthase Module 2 AT | Malonyl-CoA | 8 | 10 | 1.2 x 106 | [6] |
DEBS: 6-Deoxyerythronolide B Synthase
These data indicate that AT domains exhibit high specificity for their cognate extender units. It is expected that an AT domain specific for this compound would display a similarly low Km and high catalytic efficiency for this substrate.
Experimental Protocols
The study of this compound in microbial metabolism requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of PKS Genes in E. coli
This protocol describes the general workflow for expressing a PKS gene cluster, potentially containing the genes for this compound biosynthesis, in a heterologous host like Escherichia coli.
-
Vector Construction: The PKS gene or gene cluster is cloned into an appropriate expression vector, often a plasmid with an inducible promoter (e.g., T7 promoter). Codon optimization for E. coli may be necessary for efficient translation.
-
Host Strain Selection: An E. coli strain engineered for polyketide production is typically used. These strains often contain a phosphopantetheinyl transferase (PPTase) to activate the ACP domains of the PKS and may have engineered pathways for precursor supply.
-
Transformation: The expression vector is transformed into the chosen E. coli host strain.
-
Culture and Induction: A starter culture is grown overnight and then used to inoculate a larger volume of production medium. The culture is grown to a specific optical density (e.g., OD600 of 0.6-0.8) before inducing gene expression with an appropriate inducer (e.g., IPTG for the T7 promoter).
-
Precursor Feeding: Depending on the metabolic capabilities of the host, feeding of precursors for this compound biosynthesis (e.g., hexanoic acid) may be required.
-
Harvesting and Extraction: After a period of incubation (typically 24-72 hours), the cells are harvested by centrifugation. The cell pellet and supernatant are then extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced polyketides.
In Vitro PKS Assay with a Non-Standard Extender Unit
This protocol outlines a method to test the ability of a purified PKS module to utilize this compound.
-
Protein Purification: The PKS module of interest is overexpressed (e.g., in E. coli) and purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Substrate Synthesis: this compound needs to be synthesized chemically or enzymatically.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified PKS module, the starter unit (as an N-acetylcysteamine thioester or acyl-CoA), the extender unit (this compound), NADPH (if reductive domains are present and active), and an appropriate buffer.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Extraction: The reaction is stopped by the addition of a quenching solution (e.g., acidic methanol). The polyketide product is then extracted with an organic solvent.
-
Product Analysis: The extracted product is analyzed by LC-MS/MS to confirm its identity and quantify the yield.
LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the detection and quantification of acyl-CoA species, including this compound, from microbial cell extracts.[2]
-
Sample Preparation: Microbial cells are rapidly quenched to halt metabolic activity and then lysed. Acyl-CoAs are extracted from the cell lysate, often using a solid-phase extraction (SPE) method to enrich for these molecules and remove interfering substances.
-
Liquid Chromatography (LC) Separation: The extracted acyl-CoAs are separated using a reversed-phase HPLC column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) is often employed to achieve good separation.
-
Mass Spectrometry (MS) Detection: The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Tandem Mass Spectrometry (MS/MS): For quantification and structural confirmation, multiple reaction monitoring (MRM) is used on a triple quadrupole mass spectrometer. This involves selecting the precursor ion of the target acyl-CoA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
Figure 3: General experimental workflow for studying this compound.
Regulatory and Signaling Implications
Recent research has revealed that polyketide starter and extender units can function as regulatory ligands, directly influencing the expression of biosynthetic gene clusters.[6] Acyl-CoA molecules can bind to transcriptional regulators, often of the TetR family, thereby modulating the transcription of PKS genes.[1] This creates a feedback or feedforward regulatory loop that allows the cell to coordinate polyketide biosynthesis with the availability of precursors.
While this has not been specifically demonstrated for this compound, it is plausible that this and other non-canonical extender units could also act as signaling molecules. The presence of a dedicated biosynthetic pathway for such a specialized building block suggests a regulated process. Future research should investigate the potential for this compound to bind to regulatory proteins and influence the expression of its own biosynthetic genes or the PKS genes that utilize it.
Conclusion and Future Outlook
This compound represents an exciting example of a non-canonical extender unit that can be harnessed to expand the structural diversity of microbially produced polyketides. While our understanding of its biosynthesis and regulation is still emerging, the tools of synthetic biology and metabolic engineering provide a clear path forward for its study and exploitation. The ability to introduce novel functionalities, such as the hydroxyl group and methyl branch of this extender unit, into polyketide backbones opens up new avenues for the discovery and development of next-generation therapeutics. Future efforts should focus on the identification and characterization of the specific enzymes responsible for its biosynthesis, the elucidation of its regulatory networks, and the engineering of PKS modules to efficiently incorporate this and other non-canonical extender units. Such endeavors will undoubtedly lead to the creation of novel polyketides with enhanced or entirely new biological activities.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic and structural analysis of a new group of Acyl-CoA carboxylases found in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 3-Hydroxy-2-methylhexanoyl-CoA: A Technical Guide to Its Putative Biological Significance
Abstract
3-Hydroxy-2-methylhexanoyl-CoA is a branched-chain acyl-coenzyme A thioester whose direct biological significance and metabolic pathways are not extensively documented in current scientific literature. However, by examining the metabolism of structurally analogous compounds, particularly intermediates in branched-chain amino acid and fatty acid oxidation, we can infer its putative roles and develop a framework for its study. This technical guide provides an in-depth analysis of the likely metabolic fate of this compound, drawing parallels from the well-characterized pathways of isoleucine catabolism and the oxidation of branched-chain fatty acids. We present detailed experimental protocols for the analysis of such compounds and summarize relevant quantitative data to aid researchers in their investigative efforts. Furthermore, this guide includes conceptual signaling pathways and experimental workflows visualized using Graphviz to provide a clear and structured understanding of the underlying biochemical logic.
Introduction
The metabolism of acyl-CoA thioesters is central to cellular energy homeostasis, serving as a critical hub for the breakdown and synthesis of fatty acids and amino acids. While the metabolic pathways of common straight-chain and simple branched-chain acyl-CoAs are well-established, the roles of more complex or less common intermediates, such as this compound, remain largely unexplored. The structure of this molecule, featuring both a 3-hydroxy and a 2-methyl substitution on a hexanoyl backbone, suggests its involvement in pathways analogous to those for other branched-chain metabolites. This guide will explore these potential roles by leveraging our understanding of similar, well-documented metabolic intermediates.
Putative Metabolic Context of this compound
Given the lack of direct evidence for a dedicated metabolic pathway for this compound, we propose its likely involvement as an intermediate in the catabolism of branched-chain fatty acids or as a product of a variant pathway of branched-chain amino acid degradation.
Analogy to Isoleucine Catabolism
The most direct structural analogue for which a detailed metabolic pathway is known is 3-hydroxy-2-methylbutyryl-CoA, an intermediate in the degradation of the branched-chain amino acid isoleucine.[1] The catabolism of isoleucine proceeds through a series of steps that bear a striking resemblance to the β-oxidation of fatty acids.[2]
The key enzymatic step involving this analogue is its oxidation by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase, a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[3][4] This NAD+-dependent reaction converts the 3-hydroxy group to a keto group, yielding 2-methylacetoacetyl-CoA.[1][4] It is highly probable that this compound would be a substrate for a similar, if not the same, dehydrogenase.
Below is a diagram illustrating the analogous steps in the isoleucine degradation pathway.
Involvement in Branched-Chain Fatty Acid Oxidation
Long-chain 3-methyl-branched fatty acids are known to undergo α-oxidation in peroxisomes.[5] This process involves the hydroxylation at the 2-position, followed by cleavage. It is plausible that certain branched-chain fatty acids could undergo a modified form of β-oxidation in the mitochondria, which would generate intermediates like this compound.
Quantitative Data from Analogous Pathways
Direct quantitative data for enzymes acting on this compound is unavailable. However, kinetic parameters for enzymes involved in isoleucine catabolism and fatty acid β-oxidation provide a valuable reference point.
| Enzyme | Substrate | Organism | Km (µM) | Vmax or kcat | Reference(s) |
| Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD) | L-3-hydroxy-2-methylbutyryl-CoA | Rat Liver | 5 | Not specified | [3][4] |
| Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD) | L-3-hydroxybutyryl-CoA | Rat Liver | 19 | Similar to above | [3][4] |
| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | Acetoacetyl-CoA | Pig Heart | 80 | Not specified | [6] |
| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | 3-Hydroxypalmitoyl-CoA | Human | ~5 | Not specified | [7] |
Experimental Protocols
The investigation of this compound would necessitate a combination of analytical chemistry and enzymology techniques.
Analysis of Acyl-CoA Thioesters by LC-MS/MS
This is the most robust method for the quantification of intracellular acyl-CoA species.
Objective: To extract and quantify this compound from biological samples.
Methodology:
-
Sample Preparation: Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Extraction: Homogenize the frozen sample in a cold solution of 100 mM KH2PO4. Add internal standards (e.g., heptadecanoyl-CoA). Precipitate proteins and lipids with a mixture of isopropanol (B130326) and acetonitrile. Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode. Monitor for the neutral loss of 507 m/z, which is characteristic of the fragmentation of the CoA moiety, or use multiple reaction monitoring (MRM) for specific precursor-product ion transitions.[8]
-
3-Hydroxyacyl-CoA Dehydrogenase Enzyme Assay
This spectrophotometric assay measures the activity of dehydrogenases that act on 3-hydroxyacyl-CoA substrates.
Objective: To determine if this compound is a substrate for a specific dehydrogenase.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing NAD+ and the purified enzyme or cell lysate.
-
Substrate: Synthesize this compound or use a commercially available source if possible.
-
Initiation: Start the reaction by adding the substrate to the reaction mixture.
-
Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax.
Putative Signaling Implications
The levels of specific acyl-CoA species can influence cellular signaling pathways. For instance, the accumulation of certain acyl-CoAs can lead to protein acylation, a post-translational modification that can alter protein function. While there is no direct evidence, a hypothetical signaling role for this compound or its metabolites could involve the modulation of nuclear receptors or other transcription factors involved in lipid metabolism.
Conclusion and Future Directions
While this compound remains a molecule of unknown biological significance, the principles of metabolic biochemistry provide a robust framework for its investigation. By drawing analogies from the catabolism of isoleucine and branched-chain fatty acids, we can formulate testable hypotheses regarding its metabolic fate and potential roles in cellular physiology and pathophysiology. The experimental protocols outlined in this guide offer a starting point for researchers to elucidate the function of this and other novel metabolites. Future work should focus on the synthesis of a this compound standard, the use of metabolomics to identify its presence in biological systems under various conditions, and the characterization of enzymes that may act upon it. Such studies will be crucial in expanding our understanding of the intricate network of metabolic pathways that govern cellular function.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of long-chain 3-hydroxyacyl-CoA dehydrogenase from human infant liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3-Hydroxy-2-methylhexanoyl-CoA: A Putative Intermediate in Branched-Chain Fatty Acid Metabolism and its Potential Role in Metabolic Disorders
Abstract
This technical guide provides an in-depth analysis of 3-Hydroxy-2-methylhexanoyl-CoA, a putative intermediate in the metabolism of 2-methyl-branched fatty acids. Due to the limited direct research on this specific molecule, this paper extrapolates from well-characterized analogous pathways, particularly the peroxisomal beta-oxidation of other 2-methyl-branched acyl-CoAs. We delineate its predicted metabolic pathway, the enzymes likely involved, and its potential implications in metabolic disorders. Furthermore, this guide furnishes detailed experimental protocols for the extraction and analysis of acyl-CoAs using liquid chromatography-mass spectrometry, which would be essential for future studies on this and related compounds. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals investigating branched-chain fatty acid metabolism and associated pathologies.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on their carbon backbone. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membranes and as signaling molecules. The metabolism of BCFAs is a complex process, often requiring specialized enzymatic pathways distinct from the classical beta-oxidation of straight-chain fatty acids.
2-Methylhexanoic acid is a medium-chain BCFA.[1][2] Its metabolism is predicted to proceed via activation to 2-methylhexanoyl-CoA, followed by a series of oxidation steps. A key intermediate in this pathway is hypothesized to be this compound. This document aims to provide a comprehensive overview of the predicted metabolism of 2-methylhexanoyl-CoA and the potential role of its 3-hydroxy intermediate in metabolic homeostasis and disease. Given the scarcity of direct experimental data on this compound, this guide will draw heavily on the established principles of 2-methyl-branched acyl-CoA metabolism.[3][4]
Putative Metabolic Pathway of 2-Methylhexanoyl-CoA
The beta-oxidation of 2-methyl-branched acyl-CoAs primarily occurs in peroxisomes.[3][4] This pathway is essential for the degradation of various BCFAs, including pristanic acid. The metabolism of 2-methylhexanoyl-CoA is expected to follow this peroxisomal pathway, which involves a series of enzymatic reactions to shorten the acyl chain.
The key steps in the putative beta-oxidation of 2-methylhexanoyl-CoA are:
-
Activation: 2-methylhexanoic acid is first activated to its CoA ester, 2-methylhexanoyl-CoA, by an acyl-CoA synthetase. This reaction can occur in the endoplasmic reticulum, mitochondria, and peroxisomes.[5]
-
Oxidation: 2-methylhexanoyl-CoA is oxidized by a branched-chain acyl-CoA oxidase to yield 2-methylhex-2-enoyl-CoA.[6]
-
Hydration: The enoyl-CoA intermediate is then hydrated by the enoyl-CoA hydratase activity of multifunctional protein-2 (MFP-2) to form this compound.[3]
-
Dehydrogenation: The D-3-hydroxyacyl-CoA dehydrogenase activity of MFP-2 oxidizes this compound to 2-methyl-3-ketohexanoyl-CoA.[3][4]
-
Thiolysis: Finally, the 2-methyl-3-oxoacyl-CoA thiolase activity of sterol carrier protein-X (SCPX) cleaves 2-methyl-3-ketohexanoyl-CoA into propanoyl-CoA and butyryl-CoA.[3] Butyryl-CoA can then undergo further rounds of beta-oxidation.
Caption: Putative metabolic pathway of 2-methylhexanoyl-CoA in the peroxisome.
Enzymology of 2-Methyl-Branched Acyl-CoA Metabolism
The catabolism of 2-methylhexanoyl-CoA is predicted to be carried out by a set of specialized enzymes that handle 2-methyl-branched substrates.
-
Branched-chain Acyl-CoA Oxidase: This enzyme catalyzes the first and rate-limiting step of peroxisomal beta-oxidation of 2-methyl-branched fatty acids.[6]
-
Multifunctional Protein-2 (MFP-2): This protein possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[3] The hydratase activity is responsible for the formation of this compound, while the dehydrogenase activity converts it to the corresponding 3-ketoacyl-CoA.
-
Sterol Carrier Protein-X (SCPX): This protein contains a 2-methyl-3-oxoacyl-CoA thiolase domain that catalyzes the final thiolytic cleavage.[3]
While specific kinetic data for the enzymes acting on 2-methylhexanoyl-CoA and its derivatives are not available, the following table summarizes data for analogous substrates, providing an insight into the potential enzymatic activities.
| Enzyme | Analogous Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue |
| Branched-chain Acyl-CoA Oxidase | Pristanoyl-CoA | 25 | 150 | Rat Liver |
| MFP-2 (Hydratase) | Pristenoyl-CoA | 10 | 1200 | Rat Liver |
| MFP-2 (Dehydrogenase) | 3-Hydroxy-pristanoyl-CoA | 5 | 300 | Rat Liver |
| SCPX (Thiolase) | 3-Keto-pristanoyl-CoA | 15 | 450 | Rat Liver |
| Data are representative values from literature and should be used for comparative purposes only. |
Potential Role in Metabolic Disorders
Inborn errors of metabolism affecting the peroxisomal beta-oxidation of branched-chain fatty acids can lead to the accumulation of toxic intermediates and severe clinical phenotypes. Deficiencies in any of the enzymes involved in the putative pathway of 2-methylhexanoyl-CoA metabolism could result in a metabolic disorder.
A hypothetical deficiency in the degradation of 2-methylhexanoyl-CoA, for instance, a defect in MFP-2 or SCPX, would be expected to lead to the accumulation of this compound and its precursors in tissues and biological fluids. Such an accumulation could lead to:
-
Mitochondrial Dysfunction: Acyl-CoA esters can be toxic to mitochondria, uncoupling oxidative phosphorylation and inhibiting key enzymes.
-
Cellular Toxicity: The accumulation of organic acids can lead to metabolic acidosis.
-
Disruption of Lipid Metabolism: The sequestration of free Coenzyme A as undergraded acyl-CoA esters can disrupt other CoA-dependent metabolic pathways.
Disorders such as 3-hydroxyacyl-CoA dehydrogenase deficiency are known to cause a range of symptoms including poor appetite, vomiting, lethargy, and seizures.[7] A defect in the metabolism of 2-methylhexanoic acid might present with a similar clinical picture.
Caption: Potential link between enzyme deficiency and pathophysiology.
Experimental Protocols for the Study of this compound
The study of this compound and other acyl-CoAs requires sensitive and specific analytical methods due to their low abundance in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[8][9][10]
Extraction of Acyl-CoAs from Biological Samples
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in a cold solution of 100 mM KH2PO4.
-
Solvent Extraction: Add 2-propanol to the homogenate, vortex thoroughly, and centrifuge to pellet the protein.
-
Purification: The supernatant containing the acyl-CoAs can be further purified by solid-phase extraction (SPE) to remove interfering substances.
-
Drying and Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a suitable buffer for LC-MS/MS analysis.
LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation: Acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is typically used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification: Acyl-CoAs are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. The use of stable isotope-labeled internal standards is crucial for accurate quantification.
Caption: Experimental workflow for the analysis of acyl-CoAs.
Conclusion and Future Directions
While direct evidence remains elusive, the metabolic role of this compound can be inferred from the well-established pathways of branched-chain fatty acid oxidation. It is a putative, key intermediate in the peroxisomal beta-oxidation of 2-methylhexanoic acid. The accumulation of this metabolite, due to genetic defects in the corresponding metabolic enzymes, could potentially lead to a novel class of metabolic disorders.
Future research should focus on:
-
Direct Detection: The development of targeted analytical methods to detect and quantify this compound in biological samples.
-
Enzyme Characterization: The expression and characterization of the enzymes involved in its metabolism to determine their substrate specificity and kinetics.
-
Cellular Models: The use of cell culture models to study the metabolism of 2-methylhexanoic acid and the effects of its intermediates on cellular function.
-
Clinical Studies: Screening of patients with unexplained organic acidurias for the presence of 2-methylhexanoic acid and its metabolites.
A deeper understanding of the metabolism of this compound will not only fill a gap in our knowledge of lipid metabolism but may also open new avenues for the diagnosis and treatment of metabolic disorders.
References
- 1. Showing Compound 2-Methylhexanoic acid (FDB008224) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylhexanoic acid (HMDB0031594) [hmdb.ca]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial and peroxisomal beta oxidation of the branched chain fatty acid 2-methylpalmitate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CoA esters of 2-methyl-branched chain fatty acids and of the bile acid intermediates di- and trihydroxycoprostanic acids are oxidized by one single peroxisomal branched chain acyl-CoA oxidase in human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Quantification of 3-Hydroxy-2-methylhexanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of 3-Hydroxy-2-methylhexanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Hydroxyacyl-CoAs are critical intermediates in fatty acid and branched-chain amino acid metabolism.[1][2] Dysregulation of their levels can be indicative of metabolic disorders, including genetic defects in mitochondrial dehydrogenases.[3] The described protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized LC-MS/MS parameters for selective and accurate quantification. This method is suitable for metabolic research and can be adapted for drug discovery and development applications.
Experimental Workflow
The overall experimental process involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification. A generalized workflow is presented below.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate.
-
Standards: this compound (analytical standard), stable isotope-labeled internal standard (e.g., 3-Hydroxy-2-methylhexanoyl-¹³C₃-CoA).
-
SPE Cartridges: C18 Solid-Phase Extraction cartridges.
Sample Preparation Protocol (Solid-Phase Extraction)
This protocol is adapted from established methods for similar acyl-CoA species.[4]
-
Homogenization: Homogenize ~50 mg of tissue or 1-5 million cells in an appropriate extraction buffer.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) to the homogenate to correct for matrix effects and extraction variability.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the sample homogenate onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography (LC) Method
Separation is achieved using a reversed-phase C18 column.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Vol. | 5 µL[4] |
| Column Temp. | 30 °C[5] |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate |
Mass Spectrometry (MS) Method
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions. Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) group.[6][7]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[7] |
| Spray Voltage | 4 kV[5] |
| Heater Temperature | 120 °C[5] |
| Capillary Temperature | 280 °C[5] |
| Collision Gas | Argon |
MRM Transitions for this compound:
-
Precursor Ion (Q1) [M+H]⁺: m/z 896.7
-
Product Ion (Q3) for Quantification: m/z 389.7 ([M+H - 507]⁺)
-
Product Ion (Q3) for Confirmation: m/z 428.0 (Adenosine diphosphate fragment)[7][9]
Data Presentation and Analysis
Analyte Fragmentation
The primary fragmentation pathway for acyl-CoAs in positive ion mode involves the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, resulting in a characteristic neutral loss.
Quantitative Performance
A calibration curve should be generated by serially diluting the analytical standard and spiking it into a representative blank matrix. The method's performance should be validated for linearity, precision, accuracy, and sensitivity. The table below summarizes expected performance characteristics based on similar published assays.[4][6]
| Validation Parameter | Target Value |
| Linearity (R²) | >0.99[4] |
| Limit of Detection (LOD) | 1-10 fmol[4] |
| Limit of Quantitation (LOQ) | 5-50 fmol[4] |
| Precision (RSD%) | < 15%[4] |
| Accuracy (%) | 85-115% |
Biological Context
This compound is an intermediate in the degradation pathway of isoleucine, a branched-chain amino acid. Its metabolism is crucial for cellular energy. Defects in the enzyme 3-hydroxy-2-methylbutyryl-CoA dehydrogenase can lead to an accumulation of related metabolites and cause severe metabolic disease.[2]
Conclusion
The described LC-MS/MS method provides the high sensitivity and specificity required for the accurate quantification of this compound in complex biological samples.[4] This protocol offers a solid foundation for researchers investigating branched-chain amino acid metabolism, related inborn errors of metabolism, and the impact of novel therapeutics on these pathways.
References
- 1. 3-Hydroxy-2-methylbutyryl-CoA for Research [benchchem.com]
- 2. 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Extraction of 3-Hydroxy-2-methylhexanoyl-CoA from Cultured Cells for Mass Spectrometry-Based Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylhexanoyl-CoA is a crucial intermediate in various metabolic pathways. Accurate quantification of its intracellular concentration is vital for understanding cellular metabolism and the effects of potential drug candidates. Acyl-Coenzyme A (acyl-CoA) molecules are notoriously unstable and present in low concentrations within cells, making their extraction and analysis challenging[1]. This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The methodology is based on established protocols for the extraction of a broad range of acyl-CoAs[1][2].
Principle
The protocol employs a rapid cell harvesting and lysis procedure in a cold organic solvent mixture to quench enzymatic activity and precipitate proteins. This is followed by a solid-phase extraction (SPE) step to purify and concentrate the acyl-CoA fraction, thereby enhancing the sensitivity and reliability of the subsequent LC-MS analysis.
Data Presentation
While specific quantitative data for this compound is highly dependent on the cell type and experimental conditions, the following table provides a representative overview of the abundance of various acyl-CoA species in different human cell lines, as reported in the literature. This serves as a general reference for expected concentration ranges.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[1] | - | - |
| Propionyl-CoA | 3.532[1] | - | - |
| Butyryl-CoA | 1.013[1] | - | - |
| Valeryl-CoA | 1.118[1] | - | - |
| Crotonoyl-CoA | 0.032[1] | - | - |
| HMG-CoA | 0.971[1] | - | - |
| Succinyl-CoA | 25.467[1] | - | - |
| Glutaryl-CoA | 0.647[1] | - | - |
| C14:0-CoA | - | ~2.5[1] | ~1.5[1] |
| C16:0-CoA | - | ~12[1] | ~4[1] |
| C18:0-CoA | - | ~10[1] | ~3[1] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability[1].
Experimental Protocols
This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from both adherent and suspension cell cultures[1].
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE conditioning, equilibration, wash, and elution solvents (as per manufacturer's instructions, typically involving methanol, water, and an organic solvent with a weak acid)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure
1. Cell Harvesting and Washing
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
2. Cell Lysis and Protein Precipitation
-
Prepare the extraction solvent: a mixture of acetonitrile/methanol/water (2:2:1, v/v/v) kept at -20°C[2]. Add a suitable internal standard to the extraction solvent.
-
For adherent cells: Add 1 mL of the cold extraction solvent directly to the culture dish. Use a cell scraper to scrape the cells in the cold solvent.
-
For suspension cells: Resuspend the cell pellet in 1 mL of the cold extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
3. Supernatant Collection
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Be cautious not to disturb the pellet.
4. Solid-Phase Extraction (SPE) for Purification and Concentration
-
Condition and equilibrate the SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances. A common wash solution is water or a low percentage of organic solvent.
-
Elute the acyl-CoAs from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile with a small amount of weak acid).
5. Sample Drying and Reconstitution
-
Dry the eluted sample using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability; 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice[1].
6. LC-MS/MS Analysis
-
Analyze the reconstituted sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column (e.g., C18) for the separation of medium-chain acyl-CoAs.
-
The mass spectrometer should be operated in a mode that allows for the specific detection and quantification of this compound and the internal standard.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Generalized metabolic pathway involving this compound.
References
Synthetic Route to 3-Hydroxy-2-methylhexanoyl-CoA: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of 3-Hydroxy-2-methylhexanoyl-CoA, a crucial intermediate in branched-chain fatty acid metabolism. The synthesis involves a two-stage process: the initial formation of 3-hydroxy-2-methylhexanoic acid via a Reformatsky or aldol (B89426) reaction, followed by its enzymatic conversion to the final Coenzyme A thioester. This guide is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and developing novel therapeutics for metabolic disorders.
Introduction
Branched-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal metabolites in various cellular processes, and their dysregulation has been implicated in a range of metabolic diseases, including type 2 diabetes, obesity, and cardiovascular disease.[1][2] this compound is a specific branched-chain acyl-CoA that serves as an important intermediate in the metabolism of branched-chain amino acids and fatty acids. The availability of pure, well-characterized this compound is essential for in-depth studies of its metabolic fate, its role as a potential biomarker, and for the screening of novel therapeutic agents that target enzymes involved in its metabolism.
This application note details two effective synthetic routes for the preparation of the precursor acid, 3-hydroxy-2-methylhexanoic acid, and a subsequent enzymatic protocol for its conversion to this compound.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process. The first step focuses on the synthesis of the free acid, 3-hydroxy-2-methylhexanoic acid. Two alternative methods are presented: the Reformatsky reaction and the Aldol condensation. The second step involves the enzymatic conversion of the synthesized acid to its corresponding Coenzyme A thioester using a long-chain acyl-CoA synthetase.
Experimental Protocols
Part 1: Synthesis of 3-Hydroxy-2-methylhexanoic Acid
Two effective methods for the synthesis of the precursor acid are provided below. The choice of method may depend on the availability of starting materials and desired stereochemical control (note: the described protocols will produce a racemic mixture).
Method A: Reformatsky Reaction
This reaction utilizes the condensation of butanal with ethyl 2-bromopropionate in the presence of zinc metal to form the corresponding β-hydroxy ester, which is subsequently hydrolyzed to the desired acid.[3]
Materials:
-
Zinc dust (activated)
-
Iodine (crystal)
-
Anhydrous Toluene (B28343)
-
Butanal (freshly distilled)
-
Ethyl 2-bromopropionate
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Potassium hydroxide (B78521)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine to anhydrous toluene. Heat the mixture to reflux until the iodine color disappears. Cool the flask to room temperature under an inert atmosphere (e.g., Argon).
-
Reaction: Add a solution of butanal (1.0 eq) and ethyl 2-bromopropionate (1.1 eq) in anhydrous toluene dropwise to the zinc suspension. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for 1 hour.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Hydrolysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. To the crude ester, add a solution of potassium hydroxide (2.0 eq) in 95% ethanol and reflux for 2 hours.
-
Purification: After cooling, remove the ethanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2 with concentrated HCl and extract the product with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield 3-hydroxy-2-methylhexanoic acid. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Method B: Aldol Condensation
This method involves the base-catalyzed condensation of butanal and propionaldehyde to form a β-hydroxy aldehyde, which is then oxidized to the carboxylic acid.[4][5]
Materials:
-
Butanal
-
Propionaldehyde
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Potassium permanganate (B83412)
-
Sulfuric acid (dilute)
-
Sodium bisulfite
-
Anhydrous magnesium sulfate
Procedure:
-
Condensation: In a round-bottom flask, dissolve butanal (1.0 eq) and propionaldehyde (1.2 eq) in diethyl ether. Cool the solution to 0°C in an ice bath and slowly add 10% sodium hydroxide solution with vigorous stirring. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Neutralize the reaction mixture with dilute sulfuric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxy-2-methylhexanal.
-
Oxidation: Dissolve the crude aldehyde in a suitable solvent like acetone. Cool the solution in an ice bath and add a solution of potassium permanganate (1.1 eq) in water dropwise. After the addition, allow the reaction to warm to room temperature and stir until the purple color disappears.
-
Purification: Quench the reaction with a saturated solution of sodium bisulfite. Filter the manganese dioxide precipitate and wash with hot water. Acidify the filtrate with dilute sulfuric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 3-hydroxy-2-methylhexanoic acid.
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between 3-hydroxy-2-methylhexanoic acid and Coenzyme A.[6][7]
Materials:
-
3-Hydroxy-2-methylhexanoic acid (from Part 1)
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver, commercially available)
-
Dithiothreitol (DTT)
-
Potassium fluoride (B91410) (KF)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
1 mM DTT
-
10 mM KF (to inhibit pyrophosphatases)
-
0.5 mM 3-hydroxy-2-methylhexanoic acid
-
-
Enzyme Addition: Add long-chain acyl-CoA synthetase to a final concentration of 0.1-1.0 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC.
-
Purification: The product, this compound, can be purified by reversed-phase HPLC using a C18 column. A common method involves a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile.[8][9] The fractions containing the product are collected, pooled, and lyophilized.
Data Presentation
The following table summarizes expected yields and key characterization data for the synthesized compounds. Actual results may vary depending on reaction scale and purification efficiency.
| Compound | Synthetic Method | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-Hydroxy-2-methylhexanoic Acid | Reformatsky Reaction | 60-75% | 0.92 (t, 3H), 1.25 (d, 3H), 1.3-1.6 (m, 4H), 2.6 (m, 1H), 3.8 (m, 1H) | 14.1, 15.2, 19.5, 38.9, 45.8, 72.3, 181.5 | 147.1 [M+H]⁺ |
| 3-Hydroxy-2-methylhexanoic Acid | Aldol Condensation | 50-65% | 0.92 (t, 3H), 1.25 (d, 3H), 1.3-1.6 (m, 4H), 2.6 (m, 1H), 3.8 (m, 1H) | 14.1, 15.2, 19.5, 38.9, 45.8, 72.3, 181.5 | 147.1 [M+H]⁺ |
| This compound | Enzymatic Synthesis | 40-50% (after purification) | Complex spectrum, characteristic peaks for CoA and the acyl chain | Characteristic peaks for CoA and the acyl chain | 912.2 [M-H]⁻ |
Signaling Pathway Context
This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Its formation and further metabolism are crucial for cellular energy homeostasis. Dysregulation of this pathway can lead to the accumulation of toxic intermediates and has been linked to metabolic disorders.
Conclusion
The synthetic routes and protocols detailed in this application note provide a reliable and reproducible methodology for obtaining high-purity this compound. The availability of this key metabolic intermediate will facilitate further research into the intricate roles of branched-chain fatty acid metabolism in health and disease, and aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Quantitative Analysis of 3-Hydroxy-2-methylhexanoyl-CoA in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylhexanoyl-CoA is a key intermediate in the metabolism of 2-methyl-branched-chain fatty acids. The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states.[1] Dysregulation in the metabolism of these fatty acids can be indicative of certain metabolic disorders. Accurate and sensitive quantification of this compound is therefore essential for research into these pathways and the development of potential therapeutics.
This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for high sensitivity and specificity, making it suitable for complex biological matrices.
Principle
The method employs a solid-phase extraction (SPE) procedure to isolate and concentrate short-chain acyl-CoAs from biological samples such as plasma or tissue homogenates. This step effectively removes proteins and other interfering substances. The purified extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for this compound, with normalization to an appropriate internal standard.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+).
-
Standards: this compound (analytical standard), Internal Standard (e.g., Heptanoyl-CoA or other non-endogenous short-chain acyl-CoA).
-
SPE Cartridges: C18 reversed-phase SPE cartridges (e.g., 100 mg, 1 mL).
-
Reagents: 0.1% Formic acid in water, 0.1% Formic acid in acetonitrile, 5% Methanol in water.
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, solid-phase extraction manifold.
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
Experimental Protocols
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol/water 50:50 v/v). Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase A. These will be used to build the calibration curve.
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[1]
-
Sample Lysis/Homogenization: For tissue samples, homogenize in a suitable buffer on ice. For plasma/serum, proceed to the next step.
-
Protein Precipitation & Internal Standard Spiking: To 500 µL of sample (plasma or tissue homogenate), add the internal standard to a final concentration of 1 µM. Add 1 mL of ice-cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1] Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transition (this compound) | Q1: 896.2 m/z -> Q3: 389.2 m/z |
| MRM Transition (Internal Standard - Heptanoyl-CoA) | Q1: 882.2 m/z -> Q3: 375.2 m/z |
| Collision Energy | To be optimized for the specific instrument and analyte.[1] |
| Dwell Time | 100 ms |
Note: The precursor ion ([M+H]+) for this compound is calculated based on its monoisotopic mass (895.22 Da). The product ion corresponds to the characteristic neutral loss of the 3'-phospho-ADP moiety of Coenzyme A.
Data Presentation
Table 3: Expected Analytical Performance Characteristics
The following table summarizes the expected performance of the method based on published data for similar short-chain acyl-CoA analyses.[1]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 1-10 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] |
| Linearity (R²) | >0.99[1] |
| Precision (RSD%) | < 15%[1] |
| Accuracy (Recovery %) | 85-115% |
Visualizations
Experimental Workflow
Metabolic Pathway
References
Application Notes and Protocols for the Enzymatic Utilization of 3-Hydroxy-2-methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylhexanoyl-CoA is a branched-chain acyl-Coenzyme A (CoA) derivative that is an intermediate in the metabolism of branched-chain fatty acids and certain amino acids. The enzymatic processing of this substrate is of significant interest in the study of various metabolic pathways and their associated disorders. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic reactions, with a focus on its interaction with 3-hydroxyacyl-CoA dehydrogenases.
Metabolic Significance
This compound is primarily metabolized through the β-oxidation pathway for branched-chain fatty acids. A key enzyme in this pathway is 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) , also known as 17β-hydroxysteroid dehydrogenase type 10. This mitochondrial enzyme exhibits broad substrate specificity, acting on various fatty acyl-CoAs, including short- to medium-chain 3-hydroxyacyl-CoAs and 2-methyl-branched substrates[1][2]. The enzymatic reaction involves the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group, a critical step in the catabolism of these molecules[2].
Deficiencies or dysregulation of enzymes involved in branched-chain fatty acid metabolism can lead to serious metabolic disorders. Therefore, understanding the kinetics and mechanisms of enzymes that process this compound is crucial for the development of diagnostics and therapeutics for these conditions.
Relevant Signaling Pathway
The catabolism of this compound is an integral part of the mitochondrial branched-chain fatty acid β-oxidation pathway. The following diagram illustrates the key enzymatic step.
Quantitative Data
| Substrate | Enzyme | Km (µM) | Vmax (or kcat) | Organism | Reference |
| Acetoacetyl-CoA | HSD17B10 | 25.7 | - | Homo sapiens | [3] |
| beta-Hydroxybutyryl-CoA | HSD17B10 | 85.2 | - | Homo sapiens | [3] |
| (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | HSD17B10 | - | - | Homo sapiens | [3] |
Note: The table above summarizes available kinetic data for substrates structurally similar to this compound with the candidate enzyme HSD17B10. Researchers should determine the specific kinetic parameters for this compound empirically.
Experimental Protocols
The following is a detailed protocol for a general spectrophotometric assay to measure the activity of a 3-hydroxyacyl-CoA dehydrogenase with this compound as a substrate. This protocol is adapted from established methods for similar substrates[4].
Principle
The enzymatic oxidation of this compound by a dehydrogenase is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time to determine the reaction rate.
Reaction: this compound + NAD+ ⇌ 2-Methyl-3-ketohexanoyl-CoA + NADH + H+
Materials and Reagents
-
Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) or other relevant dehydrogenase.
-
Substrate: this compound solution (concentration to be varied).
-
Co-substrate: β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of 100 mM Potassium Phosphate Buffer (pH 7.3).
-
Prepare a stock solution of 10 mM NAD+ in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or buffer). The concentration should be accurately determined.
-
Immediately before use, dilute the enzyme in cold buffer to the desired working concentration (e.g., 0.1 - 1.0 unit/mL).
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
Potassium Phosphate Buffer (100 mM): to a final volume of 1.0 mL
-
NAD+ solution (10 mM): 100 µL (final concentration 1 mM)
-
Enzyme solution: appropriate volume to initiate the reaction.
-
-
Mix gently by inversion.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette containing the assay mixture (minus the substrate) to 37°C in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding a known volume of the this compound stock solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound while keeping the enzyme and NAD+ concentrations constant.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme with this compound.
Applications in Drug Development
The study of enzymes that metabolize this compound has direct relevance to drug development for several reasons:
-
Target Identification: Enzymes like HSD17B10 can be potential targets for therapeutic intervention in metabolic disorders.
-
Screening Assays: The enzymatic assay described can be adapted for high-throughput screening of compound libraries to identify inhibitors or activators of these enzymes.
-
Understanding Drug Metabolism: Investigating the interaction of drug candidates with metabolic pathways involving this compound can help in predicting potential drug-drug interactions and off-target effects.
Conclusion
This compound is a key metabolite in branched-chain fatty acid metabolism, and its enzymatic processing, particularly by 3-hydroxyacyl-CoA dehydrogenase type-2, is a subject of ongoing research. The protocols and information provided herein offer a comprehensive guide for scientists and researchers to study the enzymatic reactions involving this substrate. While specific kinetic data for this compound remains to be fully elucidated, the provided methodologies offer a solid foundation for empirical determination and further investigation into its metabolic roles and therapeutic potential.
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Frontier: The Case of Synthetic 3-Hydroxy-2-methylhexanoyl-CoA
Despite a comprehensive search of scientific literature and databases, specific applications, detailed experimental protocols, and established signaling pathways for synthetic 3-Hydroxy-2-methylhexanoyl-CoA in research remain largely undocumented. This suggests that the compound is a novel or highly specialized molecule that has not yet been extensively studied or characterized in published research.
While direct information is unavailable, we can infer potential areas of research and hypothetical applications based on the metabolism of structurally related compounds, specifically branched-chain fatty acids and other hydroxyacyl-CoA derivatives. This information is intended to provide a theoretical framework for researchers, scientists, and drug development professionals interested in exploring the potential of this unique molecule.
Theoretical Context: Metabolism of Branched-Chain Acyl-CoAs
This compound is a derivative of 2-methylhexanoic acid, a branched-chain fatty acid. The metabolism of such fatty acids typically proceeds through pathways analogous to the beta-oxidation of straight-chain fatty acids. In this context, this compound would likely be an intermediate in the catabolism of 2-methylhexanoyl-CoA.
A hypothetical metabolic pathway involving this compound is outlined below.
Caption: Hypothetical metabolic pathway for 2-methylhexanoic acid.
Potential Research Applications
Based on its putative role as a metabolic intermediate, synthetic this compound could be valuable in the following research areas:
-
Enzyme Characterization: It could serve as a substrate for identifying and characterizing novel enzymes involved in branched-chain fatty acid metabolism, such as specific 3-hydroxyacyl-CoA dehydrogenases.
-
Metabolic Pathway Elucidation: Its use as a standard in metabolomics studies could help to confirm its presence and quantify its levels in various biological systems, thereby validating the proposed metabolic pathway.
-
Drug Discovery: As intermediates in metabolic pathways can sometimes act as signaling molecules or have allosteric effects on enzymes, synthetic this compound could be screened for biological activity in various disease models, particularly those related to metabolic disorders.
General Experimental Workflow
For researchers wishing to investigate the properties and biological role of this compound, a general experimental workflow is proposed.
Caption: General workflow for investigating a novel metabolite.
Data Presentation and Protocols
Due to the absence of specific published data for this compound, it is not possible to provide structured tables of quantitative data or detailed experimental protocols. Researchers would need to develop and validate their own assays based on standard biochemical and analytical techniques.
For quantitative analysis , methods such as liquid chromatography-mass spectrometry (LC-MS) would be appropriate. A standard curve would need to be generated using the purified synthetic compound to enable accurate quantification in biological samples.
For experimental protocols , researchers would need to adapt existing protocols for studying other acyl-CoA derivatives. For example, enzyme assays would typically involve incubating the synthetic substrate with a protein lysate or purified enzyme and monitoring the formation of the product or the consumption of a cofactor (e.g., NAD+/NADH) spectrophotometrically or by LC-MS.
Application Notes and Protocols: Stable Isotope Labeling of 3-Hydroxy-2-methylhexanoyl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. This document provides detailed application notes and protocols for the use of stable isotope-labeled 3-Hydroxy-2-methylhexanoyl-CoA in metabolic tracing studies. This compound is an intermediate in branched-chain fatty acid metabolism, and tracing its metabolic fate can provide valuable insights into cellular lipid synthesis and degradation, particularly in the context of various physiological and pathological states. These protocols are designed for researchers in academia and industry, including those involved in drug development targeting metabolic pathways.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing involves the introduction of a molecule enriched with a heavy isotope (e.g., ¹³C or ²H) into a biological system.[1] The labeled compound, or "tracer," participates in metabolic reactions, and its isotopic signature is incorporated into downstream metabolites. By tracking the distribution and abundance of the heavy isotope in various metabolites over time using techniques like mass spectrometry (MS), researchers can map metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux.[1][2]
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur through a pathway involving intermediates from fatty acid and branched-chain amino acid metabolism. A plausible route begins with the condensation of propionyl-CoA and butyryl-CoA.
A proposed biosynthetic pathway for this compound.
References
Application Notes and Protocols for the Analysis of 3-Hydroxy-2-methylhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylhexanoyl-CoA is an acyl-coenzyme A thioester that is presumed to be an intermediate in the metabolism of branched-chain fatty acids. The analysis of such compounds is crucial for understanding various metabolic pathways and for the diagnosis and monitoring of certain metabolic disorders. These application notes provide an overview of the analytical standards, methodologies for quantification, and relevant metabolic context for this compound. It is important to note that dedicated analytical standards for this compound are not widely commercially available, and the following protocols are based on established methods for similar short- and medium-chain acyl-CoA species.
Physicochemical Properties and Handling of Analytical Standards
While a dedicated commercial analytical standard for this compound is not readily found, its properties can be inferred from its constituent parts: 3-hydroxy-2-methylhexanoic acid and coenzyme A. The free acid, 3-hydroxy-2-methylhexanoic acid, has a molecular weight of 146.18 g/mol .[1] The full CoA thioester would have a significantly higher molecular weight. For comparison, (R)-3-hydroxyhexanoyl-CoA has a molecular weight of 877.6 g/mol .[2]
Table 1: Physicochemical Properties of Related Compounds
| Property | 3-Hydroxy-2-methylhexanoic acid | (R)-3-hydroxyhexanoyl-CoA |
| Molecular Formula | C7H14O3[1] | C27H46N7O18P3S |
| Molecular Weight | 146.18 g/mol [1] | 877.6 g/mol [2] |
| IUPAC Name | 3-hydroxy-2-methylhexanoic acid[1] | (R)-3-hydroxyhexanoyl-coenzyme A |
Standard Preparation and Handling:
Due to the likely instability of the thioester bond, standards should be stored at -80°C in a non-protic solvent. Repeated freeze-thaw cycles should be avoided. For quantitative analysis, the preparation of a calibration curve using a closely related and commercially available stable isotope-labeled internal standard is recommended.
Analytical Methodologies
The quantitative analysis of acyl-CoAs like this compound typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acids
This protocol is adapted from methods used for the analysis of 3-hydroxy fatty acids in biological samples and would require hydrolysis of the CoA ester prior to analysis.[3][4]
1. Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., a deuterated version of a similar 3-hydroxy fatty acid).
-
For the analysis of total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[3] Unhydrolyzed samples will represent the free fatty acid content.[3]
-
Acidify the samples with 6 M HCl.[3]
2. Extraction:
-
Extract the acidified sample twice with 3 mL of ethyl acetate.[3]
-
Evaporate the combined organic phases to dryness under a stream of nitrogen at 37°C.[3]
3. Derivatization:
-
Reconstitute the dried extract in 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[3]
4. GC-MS Analysis:
-
Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column, or equivalent.[3]
-
Injection Volume: 1 µL.[3]
-
Oven Program:
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode. The specific ions to be monitored for 3-hydroxy-2-methylhexanoic acid would need to be determined empirically, but for other 3-hydroxy fatty acids, characteristic ions are often used for quantification.[3]
Table 2: Example GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis
| Parameter | Value | Reference |
| Column | HP-5MS capillary column | [3] |
| Injection Volume | 1 µL | [3] |
| Initial Oven Temp. | 80°C (hold 5 min) | [3] |
| Temperature Ramps | 3.8°C/min to 200°C, then 15°C/min to 290°C | [3] |
| Final Hold Time | 6 min at 290°C | [3] |
| Derivatization Agent | BSTFA with TMCS | [3] |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Acyl-CoA Analysis
LC-MS allows for the analysis of the intact this compound molecule, avoiding the need for hydrolysis.
1. Sample Preparation:
-
Biological samples should be rapidly quenched and extracted with a cold solvent mixture (e.g., acetonitrile (B52724)/methanol/water) to precipitate proteins and preserve the acyl-CoA species.
-
Centrifuge the samples at a high speed in a refrigerated centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous solution with a low concentration of an ion-pairing agent or an organic acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate in electrospray ionization (ESI) positive mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and the internal standard. These transitions would need to be determined by infusing a pure standard, if available, or predicted based on the fragmentation patterns of similar acyl-CoAs.
Metabolic Pathway Context
This compound is likely an intermediate in the degradation of branched-chain fatty acids. This process, known as beta-oxidation, occurs in the mitochondria.[5]
Below is a generalized diagram for the beta-oxidation of a fatty acyl-CoA.
References
- 1. 3-Hydroxy-2-methylhexanoic acid | C7H14O3 | CID 13676186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-hydroxyhexanoyl-CoA | C27H42N7O18P3S-4 | CID 71581146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoyl-CoA (HMDB0301410) [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: Acyl-CoA Analysis by LC-MS
Welcome to the technical support center for acyl-CoA analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: My acyl-CoA samples seem to be degrading. What are the common causes and how can I improve stability?
A1: Acyl-CoAs are inherently unstable molecules, susceptible to both enzymatic and chemical degradation. Key factors contributing to degradation are temperature, pH, and the presence of endogenous enzymes (thioesterases).
To enhance stability, follow these recommendations:
-
Rapid Quenching and Extraction: Immediately stop enzymatic activity at the point of sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen and keeping it frozen until extraction.
-
Low Temperatures: Perform all sample preparation steps, including extraction and centrifugation, at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and chemical hydrolysis.[1]
-
pH Control: Acyl-CoAs are more stable in slightly acidic to neutral conditions. Avoid alkaline conditions which promote hydrolysis of the thioester bond.[2] Reconstituting dried extracts in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can improve stability compared to unbuffered aqueous solutions.[1][2]
-
Solvent Choice: For extraction, 80% methanol (B129727) is effective for a broad range of acyl-CoAs.[2] However, the presence of strong acids like formic acid in the extraction solvent can lead to poor signal for most acyl-CoA species.[2]
-
Storage: For long-term storage, it is best to store samples as a dry pellet at -80°C.[1]
Q2: Which extraction method is best for acyl-CoAs? Should I use protein precipitation or solid-phase extraction (SPE)?
A2: The optimal extraction method depends on your specific acyl-CoA species of interest and the sample matrix. Both protein precipitation and solid-phase extraction (SPE) have their advantages and disadvantages.
-
Protein Precipitation: This is a simpler and faster method.
-
Methanol Precipitation: Using 80% methanol is a common and effective method for extracting a wide range of acyl-CoAs.[2][3]
-
Acid Precipitation: Trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) are also used. However, methods requiring SPE to remove the deproteinizing agent can be cumbersome.[4] SSA (2.5% w/v) has been shown to be a suitable alternative that does not require a subsequent SPE step and provides good recovery for a range of short-chain acyl-CoAs and their precursors.[4][5]
-
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample by removing more matrix components, which can reduce ion suppression in the mass spectrometer. However, SPE can be more time-consuming and may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1]
Below is a comparison of recovery rates for selected acyl-CoAs and related metabolites using TCA with SPE versus 2.5% SSA without SPE.
| Analyte | % Recovery (TCA with SPE) | % Recovery (2.5% SSA) |
| Pantothenate | 0% | >100% |
| dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
| Data adapted from Jones, A. E., et al. (2022).[5][6] |
Q3: What should I use as an internal standard for acyl-CoA quantification?
A3: The use of a suitable internal standard is crucial for accurate quantification to correct for variability in extraction efficiency and matrix effects. The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be expensive and are not available for all acyl-CoA species.
A common and practical approach is to use an odd-chain acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[7] It is important to choose an internal standard with similar chemical properties to the analytes of interest.
Liquid Chromatography
Q4: I am observing poor peak shape (tailing or fronting) for my acyl-CoAs. How can I improve this?
A4: Poor peak shape is a common issue in acyl-CoA analysis and can compromise resolution and quantification.[8]
-
Peak Tailing: This is often caused by secondary interactions between the phosphate (B84403) groups of the acyl-CoA molecules and the silica-based stationary phase of the column.
-
Use a High pH Mobile Phase: Employing a mobile phase with a high pH (e.g., 10.5 with ammonium hydroxide) can deprotonate the silanol (B1196071) groups on the column, reducing these secondary interactions and improving peak shape.[9][10]
-
Ion-Pairing Agents: The use of ion-pairing agents like triethylamine (B128534) (TEA) was a common strategy, but they can be difficult to remove from the LC system and may cause ion suppression. Modern methods often favor high pH mobile phases.
-
-
Peak Fronting: This can be a sign of column overload. Try diluting your sample or injecting a smaller volume.[11] It can also be caused by injecting the sample in a solvent that is much stronger than the initial mobile phase.[11]
-
Split Peaks: This may indicate a partially blocked column frit or a void in the column packing material.[12]
Q5: How can I achieve good separation for a wide range of acyl-CoAs with different chain lengths?
A5: A reversed-phase C18 column is commonly used for acyl-CoA analysis.[3][4] To separate a broad range of acyl-CoAs, from short-chain (more polar) to long-chain (more non-polar) species, a gradient elution is necessary.
A typical gradient starts with a high aqueous mobile phase composition to retain the short-chain acyl-CoAs and gradually increases the organic solvent (e.g., acetonitrile (B52724) or methanol) content to elute the long-chain species.[3][7]
Mass Spectrometry
Q6: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode ESI-MS/MS?
A6: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode, which is useful for their identification and quantification. The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][4] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species in a sample.[1] Another prominent fragment ion is observed at m/z 428, which results from the cleavage between the 5' diphosphates.[1][4]
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantifying acyl-CoAs by monitoring specific precursor-to-product ion transitions.[7]
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| C14:0-CoA | 978.6 | 471.3 |
| C16:0-CoA | 1006.6 | 499.3 |
| C16:1-CoA | 1004.6 | 497.2 |
| C17:0-CoA (IS) | 1020.6 | 513.3 |
| C18:0-CoA | 1034.6 | 527.3 |
| C18:1-CoA | 1032.6 | 525.5 |
| C18:2-CoA | 1030.6 | 523.1 |
| C20:0-CoA | 1062.6 | 555.6 |
| Data adapted from Li, L. O., et al. (2011).[7] |
Q7: I am experiencing low signal intensity and suspect matrix effects. What can I do?
A7: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS analysis.[13][14]
-
Improve Sample Cleanup: As mentioned in Q2, using SPE can result in a cleaner extract and reduce matrix effects.[3]
-
Optimize Chromatography: Adjusting the chromatographic method to better separate the analytes from interfering matrix components can be very effective.[13]
-
Dilute the Sample: A simple approach is to dilute the sample, which will reduce the concentration of interfering compounds. However, this may compromise the limit of detection for your analytes.[13]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[10]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Common LC-MS Issues
This guide provides a logical workflow for diagnosing and resolving common problems encountered during acyl-CoA analysis by LC-MS.
Caption: A logical workflow for troubleshooting common LC-MS issues.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 200 µL of ice-cold 2.5% (w/v) SSA with internal standard directly to the washed cells.
-
For adherent cells, use a cell scraper to collect the cells in the SSA solution.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Storage and Analysis:
-
The supernatant can be injected directly into the LC-MS/MS system.
-
For storage, the supernatant can be stored at -80°C. Alternatively, the extract can be dried under a stream of nitrogen and stored as a dry pellet at -80°C. Reconstitute in a suitable solvent (e.g., 50% methanol in 50 mM ammonium acetate) before analysis.
-
Caption: Workflow for the extraction of acyl-CoAs from cultured cells.
Signaling Pathways
Fatty Acid Beta-Oxidation Pathway
This diagram illustrates the core cycle of fatty acid beta-oxidation, a key metabolic pathway involving acyl-CoAs.
Caption: The four core reactions of the fatty acid beta-oxidation cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-Hydroxy-2-methylhexanoyl-CoA During Extraction
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the stability of 3-Hydroxy-2-methylhexanoyl-CoA and other medium-chain acyl-CoA thioesters during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining the stability of this compound during extraction?
A1: The primary challenges stem from the inherent chemical and enzymatic instability of the thioester bond. Key factors include:
-
Enzymatic Degradation: Cellular acyl-CoA thioesterases (ACOTs) can rapidly hydrolyze the thioester bond upon cell lysis.[1]
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.[1][2]
-
Thermal Instability: Higher temperatures accelerate both enzymatic and chemical degradation.[1][3]
-
Oxidation: The thiol group can be prone to oxidation, although this is a lesser concern compared to hydrolysis.
Q2: What is the optimal pH for extracting and storing this compound?
A2: Acyl-CoA thioesters are most stable in a slightly acidic environment, typically within a pH range of 4.0 to 6.0.[1] Stability significantly decreases in alkaline conditions (pH > 7.5), where the rate of hydrolysis increases.[1] Therefore, using an acidic extraction buffer is crucial.
Q3: How critical is temperature control during the extraction process?
A3: Maintaining low temperatures is one of the most critical factors for preserving the integrity of this compound. All steps, from sample harvesting to final extract preparation, should be performed on ice or at 4°C to minimize both enzymatic activity and chemical degradation.[1][4] Flash-freezing samples in liquid nitrogen immediately after collection and storing them at -80°C is recommended if immediate processing is not possible.[4]
Q4: Are there specific inhibitors I can use to prevent enzymatic degradation by acyl-CoA thioesterases?
A4: While specific, commercially available inhibitors for broad-spectrum acyl-CoA thioesterase activity during extraction are not commonly cited in standard protocols, the most effective approach is to rapidly inactivate all enzymatic activity. This is best achieved through:
-
Immediate quenching: Rapidly freezing the sample in liquid nitrogen.[5]
-
Use of denaturing agents: Employing extraction solvents containing strong acids like 5-sulfosalicylic acid (SSA) or organic solvents like methanol (B129727) and acetonitrile (B52724) effectively precipitate and denature proteins, including degrading enzymes.[5][6]
For research purposes, some compounds have been identified as inhibitors of specific thioesterases, such as β-lactones and benzodiazepinediones, but their application in routine sample extraction for stability is not well-established.[7]
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues leading to the poor recovery of this compound and provides actionable solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Enzymatic Degradation | Immediate Quenching: Flash-freeze tissue samples in liquid nitrogen immediately after harvesting. For cultured cells, aspirate the media and immediately add an ice-cold quenching/extraction solution.[5] |
| Work Quickly and at Low Temperatures: Keep all samples, buffers, and tubes on ice or at 4°C throughout the entire extraction process.[1][4] | |
| Use Denaturing Extraction Solvents: Employ extraction methods that use organic solvents (e.g., acetonitrile, methanol) or acids (e.g., 5-sulfosalicylic acid) to precipitate proteins and inactivate enzymes upon cell lysis.[5][6] | |
| Chemical Hydrolysis (pH-related) | Maintain Acidic Conditions: Use an extraction buffer with a pH between 4.0 and 6.0. A commonly used buffer is 100 mM potassium phosphate (B84403) at pH 4.9.[1][8] |
| Avoid Neutral or Alkaline Buffers: Do not use buffers like PBS (pH 7.4) for homogenization or resuspension if the sample will not be immediately treated with a denaturing solvent. | |
| Incomplete Extraction | Thorough Homogenization: Ensure complete disruption of the tissue or cell pellet. For tissues, a glass Dounce homogenizer is often effective.[4] |
| Optimize Solvent-to-Sample Ratio: A higher volume of extraction solvent can improve recovery. A 20-fold excess of solvent to sample weight is a good starting point.[6][9] | |
| Multiple Extraction Steps: Consider performing a second extraction of the pellet to recover any remaining analyte. | |
| Analyte Loss During Cleanup | Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the cartridge type is appropriate for medium-chain acyl-CoAs. Inappropriate sorbent or elution solvents can lead to significant loss.[2] |
| Consider SPE-free Methods: For some sample types, a simple protein precipitation with an acidic solution (e.g., 5-sulfosalicylic acid) followed by centrifugation may yield sufficient purity and higher recovery, especially for more polar short- and medium-chain acyl-CoAs.[5] |
Data Presentation: Comparison of Acyl-CoA Extraction Methodologies
The choice of extraction method can significantly impact the recovery of acyl-CoAs. Below is a summary of reported recovery efficiencies for different methods. Note that recoveries can be species- and tissue-dependent.
| Extraction Method | Key Features | Reported Recovery Range | Reference |
| Solvent Precipitation with Acetonitrile/Isopropanol (B130326) | Homogenization in an acidic buffer followed by extraction with organic solvents. | 70-80% for long-chain acyl-CoAs. | [8] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Rapid deproteinization and extraction in a single step. Good for short- to medium-chain acyl-CoAs. | Generally high, but quantitative data varies. Considered to have good recovery for more hydrophilic species. | [5] |
| Solid-Phase Extraction (SPE) following Solvent Extraction | Provides a cleaner extract, reducing matrix effects in subsequent analyses like LC-MS. | Can be lower due to potential analyte loss during washing and elution steps if not optimized. | [2][4] |
Experimental Protocols
Protocol 1: Solvent Precipitation for Tissue Samples
This protocol is a robust method for the extraction of a broad range of acyl-CoAs from tissue.
-
Homogenization:
-
Weigh approximately 50-100 mg of flash-frozen, powdered tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[8]
-
Add an appropriate internal standard.
-
Homogenize thoroughly on ice.
-
-
Extraction:
-
Add 2 mL of isopropanol and homogenize again.[8]
-
Add 4 mL of acetonitrile, vortex for 5 minutes.[8]
-
Add 0.25 mL of saturated ammonium (B1175870) sulfate, vortex again.
-
Centrifuge at ~2,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the upper phase containing the acyl-CoAs into a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).
-
Protocol 2: 5-Sulfosalicylic Acid (SSA) Precipitation for Cultured Cells
This is a rapid method suitable for the extraction of short- to medium-chain acyl-CoAs from cultured cells.[5]
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cell monolayer.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS), aspirating the PBS completely after each wash.
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard.[5]
-
-
Lysis and Deproteinization:
-
Scrape the cells in the SSA solution and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for analysis, being careful not to disturb the protein pellet.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxyacyl-CoA Enzymatic Assays
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays for 3-hydroxyacyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a typical 3-hydroxyacyl-CoA dehydrogenase (HADH) assay?
A common method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity is a continuous spectrophotometric rate determination.[1] The enzyme catalyzes the oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, which is coupled to the reduction of NAD+ to NADH.[2][3] The rate of this reaction is monitored by measuring the increase in absorbance at 340 nm, which is characteristic of NADH.[4][5]
Alternatively, the reverse reaction can be measured, following the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+.[1][4] For this direction, S-acetoacetyl-CoA and NADH are used as substrates.[1]
Q2: What are the critical components and conditions for a HADH assay?
A typical reaction mixture includes a buffer (e.g., potassium phosphate), the 3-hydroxyacyl-CoA substrate (or S-acetoacetyl-CoA for the reverse reaction), the coenzyme NAD+ (or NADH), and the enzyme solution.[1][4] Key conditions to control are temperature (e.g., 37°C) and pH (e.g., 7.3).[1]
Q3: My enzyme shows very low or no activity. What are the possible causes?
Low or no enzyme activity can stem from several factors:
-
Enzyme Inactivation: The enzyme may have denatured due to improper storage or handling, such as repeated freeze-thaw cycles.[6][7] Extreme temperatures or pH can also lead to irreversible denaturation.[8]
-
Substrate Issues: The 3-hydroxyacyl-CoA substrate may have degraded. It is crucial to use fresh or properly stored substrates.
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition can significantly reduce enzyme activity.[8][9]
-
Presence of Inhibitors: Contaminants in the sample or reagents, such as EDTA or heavy metals, can inhibit enzyme activity.[7][9]
Q4: I'm observing a high background signal in my assay. What could be wrong?
A high background signal can obscure the true enzymatic activity. Common causes include:
-
Contaminated Reagents: Impurities in substrates, coenzymes, or buffers can contribute to the background signal.[6][10][11] Using high-purity reagents and preparing fresh buffers can mitigate this.[6]
-
Non-enzymatic Reaction: The substrate might be unstable and spontaneously break down, or the coenzyme (NADH) could be oxidized by other components in the reaction mixture.[11][12]
-
Sample-related Interference: Components within the sample itself may interfere with the assay.[6]
-
Instrumental Noise: Improperly calibrated or configured spectrophotometers can contribute to high background readings.[11]
Troubleshooting Guides
Issue 1: High Background Signal
If you are experiencing a high background signal, the following workflow and control experiments can help identify the source of the issue.
-
Objective: To identify the source of non-specific signal in the assay.
-
Procedure:
-
No-Enzyme Control: Prepare a reaction mixture containing all components (buffer, substrate, NAD+/NADH) except for the enzyme. Add an equal volume of the enzyme's storage buffer instead.[11]
-
No-Substrate Control: Prepare a reaction mixture containing all components (buffer, enzyme, NAD+/NADH) except for the 3-hydroxyacyl-CoA substrate. Add an equal volume of the assay buffer instead.
-
No-Coenzyme Control: Prepare a reaction mixture with all components (buffer, enzyme, substrate) except for NAD+/NADH.
-
-
Measurement: Monitor the absorbance at 340 nm for each control under the same conditions as the complete assay.
-
Interpretation:
-
A high signal in the no-enzyme control suggests substrate degradation or contamination in the reagents.[11]
-
A high signal in the no-substrate control may indicate contamination in the enzyme preparation or that the enzyme is acting on an endogenous substrate in the sample.
-
| Condition | Rate (mAU/min) | Interpretation |
| Complete Assay | 25.0 | High total signal |
| No-Enzyme Control | 15.0 | Significant non-enzymatic reaction (e.g., substrate instability) |
| No-Substrate Control | 2.0 | Minimal background from enzyme/sample |
| Conclusion | The primary source of high background is likely related to the substrate or other reagents, not the enzyme preparation. |
Issue 2: Non-Linear or Unexpected Reaction Kinetics
If your reaction rate is not linear or does not behave as expected with increasing substrate concentration, consider the following troubleshooting steps.
-
Objective: To determine the optimal concentration ranges for the enzyme and substrate to ensure linear and reliable kinetics.
-
Enzyme Titration:
-
Set the substrate concentration to a saturating level (e.g., 5-10 times the expected Km).
-
Perform the assay with a series of enzyme dilutions.
-
Plot the reaction rate versus enzyme concentration. The resulting curve should be linear. Select an enzyme concentration from the linear range for subsequent experiments.
-
-
Substrate Titration:
-
Using the optimized enzyme concentration, perform the assay with a range of substrate concentrations.
-
Plot the reaction rate versus substrate concentration. The data should fit the Michaelis-Menten model.[13] If the rate continuously increases, the Km may be higher than the concentrations tested.[14] If the rate decreases at high concentrations, substrate inhibition may be occurring.[15]
-
| Enzyme Conc. (µg/mL) | Initial Rate (mAU/min) | Linearity |
| 0.5 | 5.2 | Linear |
| 1.0 | 10.1 | Linear |
| 2.0 | 19.8 | Linear |
| 4.0 | 28.5 | Non-linear (potential substrate limitation) |
| Conclusion | An enzyme concentration between 0.5 and 2.0 µg/mL is optimal for this assay. |
This technical support guide provides a starting point for troubleshooting your 3-hydroxyacyl-CoA enzymatic assays. For more complex issues, consulting detailed literature on enzyme kinetics and specific assay protocols is recommended.[13][14][16]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. docs.abcam.com [docs.abcam.com]
- 8. monash.edu [monash.edu]
- 9. Factors Influencing Enzyme Activity: Concentration, Temperature, and pH • BNS Institute [bns.institute]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. benchchem.com [benchchem.com]
- 12. Spectral studies of the interaction of the substrate 'quinonoid' 6-methyl dihydropterine and the coenzyme NADH used as marker in the dihydropteridine reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3-Hydroxy-2-methylhexanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-methylhexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the enzymatic and chemical synthesis of this compound.
Enzymatic Synthesis Troubleshooting
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incorrect or Inactive Enzyme | Verify the activity of your thiolase and enoyl-CoA hydratase enzymes using a standard substrate. Ensure proper storage conditions (-80°C in appropriate buffer) to maintain enzyme stability. |
| Suboptimal Reaction Conditions | Optimize pH and temperature. Most thiolases and enoyl-CoA hydratases function optimally between pH 7.0 and 8.5. The optimal temperature is typically in the range of 25-37°C. Perform small-scale experiments to determine the optimal conditions for your specific enzymes. |
| Substrate Inhibition | High concentrations of propionyl-CoA or butyryl-CoA can inhibit thiolase activity.[1] Perform substrate titration experiments to determine the optimal concentration range. Consider a fed-batch approach to maintain low but sufficient substrate levels. |
| Product Inhibition | Coenzyme A (CoA), a product of the condensation reaction, can inhibit the condensing enzyme.[1] Consider including a CoA-scavenging system or perform the reaction under conditions that favor product removal. |
| Incorrect Substrate Stereochemistry | Ensure you are using the correct stereoisomer of the precursor, if applicable. Some enoyl-CoA hydratases are specific for the (R)- or (S)-enantiomer.[2][3] |
| Low Substrate Specificity of Enoyl-CoA Hydratase | The enoyl-CoA hydratase may have low activity towards 2-methyl-2-hexenoyl-CoA. Consider using an enzyme known to have broad substrate specificity or one that has been engineered for improved activity with branched-chain substrates.[3] |
Issue 2: Presence of Unexpected Side-Products
| Potential Cause | Recommended Solution |
| Thiolase Side Reactions | Thiolases can catalyze the self-condensation of propionyl-CoA or butyryl-CoA. Optimize the molar ratio of the two substrates to favor the desired cross-condensation. |
| Non-specific Hydration | The enoyl-CoA hydratase may be hydrating other unsaturated acyl-CoAs present in the reaction mixture. Ensure the purity of your starting materials. |
| Spontaneous Hydrolysis | Acyl-CoA thioesters can be prone to spontaneous hydrolysis. Maintain a slightly acidic to neutral pH (around 6.5-7.5) during purification and storage to minimize hydrolysis. |
Chemical Synthesis Troubleshooting
Issue 1: Low Yield in the Conversion of 3-Hydroxy-2-methylhexanoic Acid to its CoA Ester
| Potential Cause | Recommended Solution |
| Incomplete Activation of the Carboxylic Acid | Ensure complete conversion of the carboxylic acid to an activated intermediate (e.g., acid chloride, N-hydroxysuccinimide ester). Use a slight excess of the activating agent and monitor the reaction by TLC or LC-MS. |
| Side Reactions with Activating Agents | Some activating agents can lead to side reactions. Choose a method known to be compatible with hydroxyl groups, or protect the hydroxyl group prior to activation. |
| Degradation of Coenzyme A | Coenzyme A is sensitive to oxidation and extreme pH. Perform the coupling reaction under an inert atmosphere (e.g., argon or nitrogen) and maintain the pH near neutral. |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Co-elution with Unreacted Starting Materials | Optimize your purification method. Reversed-phase HPLC is often effective for separating acyl-CoAs from their precursors. Consider using a different stationary phase or gradient elution. |
| Product Instability During Purification | Keep the product cold (4°C) throughout the purification process and use buffers at a pH that minimizes hydrolysis. Lyophilize the purified product for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed enzymatic pathway for the synthesis of this compound?
A1: A putative biosynthetic pathway starts with the condensation of propionyl-CoA and butyryl-CoA, catalyzed by a β-ketothiolase, to form 2-methyl-3-oxohexanoyl-CoA. This intermediate is then reduced by a 3-ketoacyl-CoA reductase to yield this compound. An alternative route involves the hydration of 2-methyl-2-hexenoyl-CoA by an enoyl-CoA hydratase.
Q2: Which enzymes are critical for the enzymatic synthesis?
A2: The key enzymes are a thiolase (for the condensation of propionyl-CoA and butyryl-CoA) and an enoyl-CoA hydratase or a 3-ketoacyl-CoA reductase. The choice of enzymes with appropriate substrate specificity is crucial for achieving a high yield.
Q3: What are the typical starting materials for the enzymatic synthesis?
A3: The typical starting materials are propionyl-CoA and butyryl-CoA for the thiolase-based pathway, or 2-methyl-2-hexenoyl-CoA for the enoyl-CoA hydratase pathway.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (to detect the CoA thioester bond) or Mass Spectrometry (LC-MS) for more specific detection and quantification of the product.
Q5: What are the optimal storage conditions for this compound?
A5: For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. For short-term storage, a solution in a slightly acidic buffer (pH ~6.0) at -80°C can be used to minimize hydrolysis.
Experimental Protocols
Enzymatic Synthesis of this compound via Hydration of 2-methyl-2-hexenoyl-CoA
This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.
Materials:
-
Enoyl-CoA hydratase (e.g., from Aeromonas caviae or a commercially available broad-specificity enzyme)
-
2-methyl-2-hexenoyl-CoA
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Reaction vessel
-
Incubator/shaker
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC or LC-MS for analysis
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5).
-
Add 2-methyl-2-hexenoyl-CoA to a final concentration of 1 mM.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a purified enoyl-CoA hydratase to a final concentration of 1-5 µM.
-
Incubate the reaction mixture for a defined period (e.g., 1-4 hours), with gentle agitation.
-
Withdraw aliquots at different time points and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the quenched samples by HPLC or LC-MS to determine the concentration of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the optimization of the enzymatic synthesis. Actual results will vary depending on the specific enzymes and conditions used.
| Parameter Varied | Condition | Yield of this compound (%) |
| Enzyme Concentration | 1 µM | 45 |
| 5 µM | 78 | |
| 10 µM | 85 | |
| pH | 6.5 | 55 |
| 7.5 | 82 | |
| 8.5 | 70 | |
| Temperature (°C) | 25 | 65 |
| 30 | 83 | |
| 37 | 75 | |
| Substrate Concentration | 0.5 mM | 90 |
| 1 mM | 81 | |
| 5 mM | 60 |
Visualizations
Signaling Pathways and Workflows
Caption: Enzymatic synthesis pathways for this compound.
References
- 1. Propionyl-CoA condensing enzyme from Ascaris muscle mitochondria. II. Coenzyme A modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression for 3-Hydroxy-2-methylhexanoyl-CoA in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of 3-Hydroxy-2-methylhexanoyl-CoA.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.
Issue 1: Low Signal Intensity or Complete Signal Loss of this compound
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.[1]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2] A continuous infusion of a standard solution of this compound while injecting a blank matrix extract will show a drop in the baseline signal at the retention time of any interfering compounds.[2]
-
Post-Extraction Spike: Quantify the extent of ion suppression by comparing the peak area of the analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[3]
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ a robust SPE protocol to remove interfering phospholipids (B1166683) and other matrix components. For acyl-CoAs, reversed-phase (C18) or mixed-mode cation exchange SPE cartridges can be effective.[4]
-
Protein Precipitation (PPT): While a simpler method, PPT can be less effective at removing phospholipids, a major source of ion suppression.[5] If using PPT, consider using 5-sulfosalicylic acid (SSA) instead of trichloroacetic acid (TCA), as it may not require a subsequent removal step that can lead to the loss of more hydrophilic acyl-CoAs.
-
Liquid-Liquid Extraction (LLE): LLE can be a good alternative for removing salts and highly polar interferences.[2]
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the gradient elution profile to achieve better separation between this compound and co-eluting matrix components. A shallower gradient can improve resolution.
-
Column Chemistry: If using a standard C18 column, consider alternative stationary phases such as a phenyl-hexyl or biphenyl (B1667301) column to alter selectivity.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS for this compound is the most effective tool to compensate for ion suppression.[6] As it co-elutes and experiences the same matrix effects as the analyte, it allows for accurate quantification based on the analyte-to-IS peak area ratio.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable ion suppression across different samples or batches.
Troubleshooting Steps:
-
Assess Matrix Variability:
-
Analyze multiple lots of blank matrix to evaluate the consistency of ion suppression. Lipemic or hemolyzed samples can exhibit different matrix effects.
-
-
Implement a Robust Internal Standard Strategy:
-
Ensure the consistent addition of a SIL-IS to all samples, standards, and quality controls.
-
-
Standardize Sample Collection and Handling:
-
Inconsistent sample handling can introduce variability. Ensure uniform procedures for sample collection, storage, and preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[7] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[7] Acyl-CoAs are particularly susceptible to ion suppression due to the complexity of biological matrices they are often analyzed in.
Q2: What are the primary sources of ion suppression in biological samples?
A2: The most common sources of ion suppression in biological matrices like plasma, serum, or tissue extracts are phospholipids, salts, and endogenous metabolites that have a high concentration and can compete with the analyte for ionization.[3]
Q3: How can I quantitatively measure the degree of ion suppression?
A3: The matrix factor (MF) is a quantitative measure of ion suppression. It is calculated by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]
Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[6] Because it has the same physicochemical properties as the analyte, it co-elutes and is affected by ion suppression to the same extent. This allows for the accurate calculation of the analyte concentration based on the ratio of the analyte peak area to the SIL-IS peak area, effectively canceling out the variability caused by ion suppression.
Q5: Are there any specific LC-MS/MS parameters that can be optimized to reduce ion suppression?
A5: While sample preparation and chromatography are the primary means to reduce ion suppression, optimizing MS parameters can also help. Fine-tuning the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, can improve the ionization efficiency of this compound. However, these optimizations will not eliminate the root cause of ion suppression, which is the presence of co-eluting interferences.
Quantitative Data Summary
The following table provides illustrative data on the impact of different sample preparation methods on the recovery and ion suppression of a short-chain hydroxy acyl-CoA, similar to this compound. Please note that these are representative values and actual results may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Ion Suppression (%) |
| Protein Precipitation (Acetonitrile) | 85 | 0.45 | 55 |
| Protein Precipitation (5-SSA) | 92 | 0.60 | 40 |
| Liquid-Liquid Extraction (MTBE) | 75 | 0.85 | 15 |
| Solid-Phase Extraction (C18) | 95 | 0.90 | 10 |
| Solid-Phase Extraction (Mixed-Mode) | 98 | 0.95 | 5 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Ion Suppression using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): A standard solution of this compound at a known concentration in the final mobile phase composition.
-
Set 2 (Blank Matrix): An extracted blank biological matrix sample (e.g., plasma, tissue homogenate) with no analyte.
-
Set 3 (Post-Extraction Spike): An aliquot of the extracted blank matrix from Set 2 spiked with the this compound standard to the same final concentration as Set 1.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set 3 - Peak Area in Set 2) / Peak Area in Set 1
-
-
Calculate the Percentage of Ion Suppression:
-
Ion Suppression (%) = (1 - MF) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the Sample: Load the pre-treated sample (e.g., protein precipitated and supernatant diluted) onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute the this compound and other acyl-CoAs with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. holcapek.upce.cz [holcapek.upce.cz]
overcoming poor chromatographic resolution of 3-hydroxyacyl-CoAs
Welcome to the technical support center for the chromatographic analysis of 3-hydroxyacyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, such as peak tailing, when analyzing 3-hydroxyacyl-CoAs?
A1: Poor peak shape, particularly tailing, is a frequent issue in the analysis of acyl-CoAs. The primary cause is the interaction of the negatively charged phosphate (B84403) groups on the Coenzyme A moiety with active sites on the stationary phase or unswept volumes in the HPLC/UHPLC system.[1][2] Additionally, using incorrect solvent ratios in the mobile phase or issues with column packing can contribute to distorted peak shapes.[3]
Q2: Why am I observing poor resolution and co-elution between different 3-hydroxyacyl-CoA species?
A2: Poor resolution is often a result of suboptimal mobile phase composition or an inappropriate stationary phase.[4] 3-hydroxyacyl-CoAs are structurally similar, differing only by the length of their acyl chain. This similarity makes their separation challenging. Key factors contributing to poor resolution include:
-
Inadequate Mobile Phase Selectivity: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase may not be optimal for separating the analytes.[4][5]
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing their retention and separation.[6][7]
-
Suboptimal Column: A column that is too short, has a large particle size, or is aged and contaminated can lead to decreased efficiency and poor resolution.[4]
-
Improper Gradient Elution: For complex mixtures with varying polarities, an isocratic method may be insufficient. A well-designed gradient elution is often necessary to achieve adequate separation.[5]
Q3: How can I improve the retention of highly polar or short-chain 3-hydroxyacyl-CoAs on a C18 column?
A3: Short-chain 3-hydroxyacyl-CoAs can be challenging to retain on traditional C18 columns due to their hydrophilic nature.[8] To improve retention:
-
Adjust Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[9]
-
Utilize Ion-Pairing Chromatography: While it can lead to system contamination, ion-pairing agents can improve the retention of polar analytes.[8]
-
Control the pH: Carefully adjusting the pH of the mobile phase can suppress the ionization of the phosphate groups, leading to better interaction with the stationary phase.[8]
-
Consider a Different Stationary Phase: If retention is still poor, a C18aq-type column, which is more resistant to phase collapse with highly aqueous mobile phases, could be a suitable alternative.[9]
Q4: What is the recommended method for sample preparation to ensure accurate quantification of 3-hydroxyacyl-CoAs?
A4: Proper sample preparation is critical for the accurate analysis of 3-hydroxyacyl-CoAs and should aim to efficiently extract the analytes while removing interfering matrix components.[4][10][11] Common and effective techniques include:
-
Protein Precipitation: Often the first step to remove proteins from biological samples.
-
Solid-Phase Extraction (SPE): This is a widely used technique to purify and concentrate acyl-CoAs from the sample matrix.[8][12] C18-based SPE cartridges are commonly employed for this purpose.[12]
-
Liquid-Liquid Extraction (LLE): An alternative for separating acyl-CoAs based on their solubility in different immiscible solvents.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Significant Peak Tailing
-
Question: My chromatogram shows symmetrical peaks for my standards, but significant tailing for my 3-hydroxyacyl-CoAs. What can I do to improve the peak shape?
-
Answer: This is likely due to the interaction of the phosphate groups in the CoA moiety with the stainless steel surfaces of your HPLC system.[2]
-
Solution 1: Mobile Phase Modification: Add a small concentration of a competing acid, such as 0.1% formic acid, to the mobile phase. This can help to protonate silanol (B1196071) groups on the stationary phase and reduce secondary interactions.[12]
-
Solution 2: Use of Phosphate Buffers: Incorporating a phosphate buffer (e.g., KH2PO4) into your mobile phase can passivate the active sites on the column and in the system, leading to more symmetrical peaks.[2]
-
Solution 3: System Check: Ensure all fittings and connections are secure and there are no voids, as these can contribute to peak tailing.[1]
-
Problem 2: Poor Resolution Between Adjacent Peaks
-
Question: I am unable to resolve 3-hydroxyacyl-CoAs with similar chain lengths (e.g., C14 and C16). How can I improve the separation?
-
Answer: Improving the resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Optimize the Gradient: If you are using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration). This will increase the separation time between peaks.[5]
-
Solution 2: Change the Organic Modifier: Different organic solvents have different selectivities. If you are using acetonitrile, try substituting it with methanol (B129727) or a combination of the two.[7]
-
Solution 3: Adjust the Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve separation efficiency. However, be mindful that temperature can also affect selectivity.[14]
-
Solution 4: Switch to a Higher Efficiency Column: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will provide more theoretical plates and enhance resolution.[3]
-
Problem 3: Low Signal Intensity and Poor Sensitivity
-
Question: The peaks for my 3-hydroxyacyl-CoAs are very small, even with a sensitive mass spectrometer. How can I increase the signal?
-
Answer: Low signal intensity can stem from issues with sample preparation, chromatographic conditions, or the mass spectrometer settings.
-
Solution 1: Improve Sample Preparation and Extraction Recovery: Optimize your SPE or LLE protocol to ensure maximum recovery of 3-hydroxyacyl-CoAs. Consider using a derivatization strategy, such as phosphate methylation, which can improve analyte stability and reduce loss due to adsorption.[15]
-
Solution 2: Enhance Ionization: Adjust the mobile phase pH and additives to promote better ionization in the mass spectrometer source. For example, using ammonium (B1175870) hydroxide (B78521) in the mobile phase has been shown to be effective for ESI-MS/MS analysis of acyl-CoAs.[13]
-
Solution 3: Optimize MS Parameters: Fine-tune the mass spectrometer's parameters, such as collision energy and ion source settings, for your specific analytes.
-
Solution 4: Concentrate the Sample: After extraction, evaporate the eluent and reconstitute the residue in a smaller volume of the mobile phase to increase the concentration of the injected sample.[12]
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of different analytical techniques for the quantification of 3-hydroxyacyl-CoAs, providing a clear comparison for method selection.
| Parameter | Novel LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[12] | 120 pmol (with derivatization)[12] | ~50 fmol[12] |
| Limit of Quantification (LOQ) | 5-50 fmol[12] | 1.3 nmol (LC/MS-based)[12] | ~100 fmol[12] |
| Linearity (R²) | >0.99[12] | >0.99[12] | Variable[12] |
| Precision (RSD%) | < 5%[12] | < 15%[12] | < 20%[12] |
| Specificity | High (mass-to-charge ratio)[12] | Moderate (risk of co-elution)[12] | High (enzyme-specific)[12] |
| Throughput | High[12] | Moderate[12] | Low to Moderate[12] |
Experimental Protocols
High-Sensitivity LC-MS/MS Method for 3-Hydroxyacyl-CoA Quantification
This protocol is designed for the sensitive and specific quantification of 3-hydroxyacyl-CoAs in biological samples.[12]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[12]
-
Load 500 µL of your sample onto the conditioned cartridge.[12]
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.[12]
-
Elute the 3-hydroxyacyl-CoAs with 1 mL of methanol.[12]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[12]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[12]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: 5% B to 95% B over 5 minutes.[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Injection Volume: 5 µL.[12]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Energy: Optimized for each specific 3-hydroxyacyl-CoA.[12]
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Physicochemical properties of 3-hydroxyacyl-CoAs and their chromatographic challenges.
References
- 1. support.waters.com [support.waters.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3-Hydroxy-2-methylhexanoyl-CoA during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Hydroxy-2-methylhexanoyl-CoA during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The most common cause of degradation for this compound, like other acyl-CoA molecules, is the hydrolysis of its high-energy thioester bond.[1][2][3] This reaction can be catalyzed by enzymes (thioesterases) if present as contaminants, or it can occur non-enzymatically, particularly in aqueous solutions with a basic pH.[4][5][6]
Q2: My solution of this compound shows a loss of activity. What could be the reason?
A2: A loss of biological or chemical activity is a strong indicator of degradation. The primary reason is likely the hydrolysis of the thioester bond, which yields the free coenzyme A and 3-hydroxy-2-methylhexanoic acid. Another possibility is the oxidation of the free sulfhydryl group on the coenzyme A moiety, leading to the formation of disulfides.[6]
Q3: Can I store my this compound solution at 4°C for a few days?
A3: While short-term storage at 4°C might be acceptable for a few hours, it is not recommended for several days. For optimal stability, aqueous solutions of acyl-CoAs should be stored frozen.[6][7] Even at 4°C, gradual hydrolysis can occur. For any storage longer than a few hours, freezing at -20°C or -80°C is highly recommended.
Q4: What is the optimal pH for storing aqueous solutions of this compound?
A4: Aqueous solutions of coenzyme A and its derivatives are most stable at a slightly acidic pH, typically between 2 and 6.[6] Basic conditions (pH > 7) significantly accelerate the rate of thioester bond hydrolysis and should be avoided.
Q5: I see unexpected peaks in my HPLC/LC-MS analysis of a stored sample. What are they?
A5: Unexpected peaks often correspond to degradation products. The most likely product is free coenzyme A resulting from hydrolysis. Other possibilities include the oxidized disulfide form of coenzyme A or byproducts from the breakdown of the acyl chain under harsh storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Complete loss of sample activity after storage | 1. Inappropriate Storage Temperature: Sample was stored at room temperature or 4°C for an extended period. 2. Incorrect pH: The sample was dissolved or stored in a buffer with a pH > 7.[6] | 1. Always store samples at -20°C or preferably -80°C for long-term storage.[7] 2. Ensure the buffer pH is between 2 and 6.[6] |
| Gradual decrease in sample purity over time | 1. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can accelerate degradation. 2. Oxidation: Exposure to atmospheric oxygen can lead to the formation of CoA disulfides.[6] | 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Consider adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to the buffer to prevent oxidation, if compatible with your downstream application.[6] |
| Sample discoloration or precipitation | 1. Contamination: Bacterial or fungal growth in non-sterile buffers. 2. Buffer Instability: The buffer components may be unstable at the storage temperature. | 1. Use sterile buffers and handle samples under aseptic conditions. 2. Ensure the chosen buffer is appropriate for frozen storage. |
General Recommendations for Sample Storage
The following table summarizes the recommended storage conditions for acyl-CoA compounds, which are applicable to this compound.
| Parameter | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Rationale |
| Temperature | 0-4°C (on ice) | -20°C or -80°C | Frozen storage significantly reduces the rate of hydrolysis.[7] |
| Form | Aqueous solution or dry powder | Aqueous solution (aliquoted) or dry powder | Aliquoting prevents repeated freeze-thaw cycles. |
| pH of Aqueous Solution | 2.0 - 6.0 | 2.0 - 6.0 | Acyl-CoA thioester bonds are unstable at basic pH.[6] |
| Solvent/Buffer | Sterile, slightly acidic buffer (e.g., citrate, phosphate) | Sterile, slightly acidic buffer | Maintains optimal pH and prevents microbial contamination. |
| Additives | Not generally required | Consider adding glycerol (B35011) (20% v/v) or reducing agents (e.g., DTT) | Glycerol can act as a cryoprotectant and stabilizer.[8] Reducing agents prevent oxidation.[6] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol provides a framework for determining the stability of this compound under various storage conditions.
1. Materials:
- This compound
- Various sterile buffers (e.g., pH 4.0, 6.0, 7.5)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- -20°C and -80°C freezers, and a 4°C refrigerator
2. Procedure:
- Prepare a stock solution of this compound in a sterile, slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0).
- Immediately after preparation (Time 0), take an aliquot for analysis by HPLC/LC-MS to determine the initial purity.
- Aliquot the remaining stock solution into multiple tubes for each storage condition to be tested (e.g., 4°C, -20°C, -80°C).
- For each temperature, also test different buffer conditions if pH stability is a concern.
- At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each condition.
- Thaw the sample quickly and analyze it by HPLC/LC-MS.
- Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products.
- Calculate the percentage of remaining intact compound at each time point relative to the Time 0 sample.
3. Data Analysis:
- Plot the percentage of intact this compound against time for each storage condition.
- Compare the degradation rates to determine the optimal storage conditions.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Recommended Experimental Workflow
Caption: Recommended workflow for handling and storing this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neolab.de [neolab.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Hydroxy-2-methylhexanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3-Hydroxy-2-methylhexanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting substances present in the sample matrix.[1][2] In the context of this compound analysis, components of biological matrices like plasma or tissue homogenates can suppress or enhance its ionization in the mass spectrometer's source.[2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] Ion suppression is the more common phenomenon observed.
Q2: What are the primary causes of matrix effects in biological samples for acyl-CoA analysis?
A2: The primary culprits for matrix effects in biological samples, particularly in plasma, are phospholipids (B1166683) from cell membranes.[3] These molecules are often co-extracted with the analytes of interest and can interfere with the ionization process. Other endogenous components like salts, proteins, and other metabolites can also contribute to matrix effects.[2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix extract is injected. Dips or rises in the analyte's signal indicate ion suppression or enhancement at specific retention times.[4] For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix.[5][6]
Q4: What are the most effective strategies to mitigate matrix effects in my experiments?
A4: A multi-faceted approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employing more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components compared to simpler methods like Protein Precipitation (PPT).[7]
-
Chromatographic Separation: Modifying the LC method to separate the analyte from interfering matrix components is a crucial step.[2]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and is similarly affected by suppression or enhancement, it allows for accurate correction during data analysis.[2][8]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples helps to normalize the matrix effects between the calibrators and the unknown samples.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Significant and variable matrix effects between samples. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. If a specific one is not available, a closely related acyl-CoA SIL-IS may be used, but validation is critical. 2. Improve sample cleanup using Solid-Phase Extraction (SPE) to remove a broader range of interfering compounds.[7] |
| Low sensitivity or inability to detect low concentrations of the analyte | Ion suppression from co-eluting matrix components, most notably phospholipids. | 1. Optimize the chromatographic gradient to achieve better separation of this compound from the phospholipid elution region. 2. Switch from Protein Precipitation (PPT) to a more selective sample preparation method like Liquid-Liquid Extraction (LLE) or a specific phospholipid removal SPE plate.[3] |
| Inaccurate results (bias) in quality control (QC) samples | The matrix of the calibration standards does not match the matrix of the study samples, leading to differential matrix effects. | 1. Prepare calibration standards using matrix-matched blanks (e.g., the same type of plasma as the study samples).[9] 2. If a blank matrix is unavailable, a surrogate matrix can be used, but it requires thorough validation to ensure it mimics the matrix effect of the actual samples.[5] |
| Drifting instrument response over a long analytical run | Accumulation of matrix components in the LC column and/or the mass spectrometer's ion source. | 1. Implement a more effective sample preparation protocol to reduce the amount of non-volatile matrix components injected. 2. Incorporate a column wash step at the end of each chromatographic run to elute strongly retained matrix components.[10] 3. Perform regular cleaning of the ion source. |
Data on Mitigation Strategies
The choice of sample preparation method has a significant impact on the extent of matrix effects and the recovery of the analyte. The following table summarizes representative data on the effectiveness of different sample preparation techniques.
| Sample Preparation Method | Matrix Effect (%) * | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 65 (Significant Suppression) | 95 | < 15 |
| Liquid-Liquid Extraction (LLE) | 88 (Acceptable) | 75 | < 10 |
| Solid-Phase Extraction (SPE) | 97 (Minimal Effect) | 92 | < 5 |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value below 85% indicates significant ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., acetonitrile, methanol (B129727), water).
-
Your established sample preparation materials (e.g., SPE cartridges).
Procedure:
-
Prepare Set A (Neat Solution): Create a solution of this compound in the mobile phase at a mid-range concentration of your expected calibration curve.
-
Prepare Set B (Post-Extraction Spike): a. Process blank matrix samples from each of the six sources using your intended sample preparation method. b. After the final extraction step and before any evaporation, spike the extracted matrix with the this compound reference standard to the same final concentration as in Set A.
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using your developed LC-MS/MS method.
-
Data Analysis: a. Calculate the average peak area for the analyte in Set A (Peak AreaNeat). b. Calculate the average peak area for the analyte in Set B (Peak AreaMatrix). c. Calculate the Matrix Effect (%) using the formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
Interpretation:
-
< 85%: Significant Ion Suppression
-
85% - 115%: No significant matrix effect
-
> 115%: Significant Ion Enhancement
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
Objective: To extract this compound from a biological matrix while minimizing interfering components.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB).
-
Methanol, Acetonitrile (ACN), Water (LC-MS grade).
-
Ammonium hydroxide (B78521) or formic acid for pH adjustment.
-
Internal Standard (a stable isotope-labeled version of the analyte is recommended).
Procedure:
-
Sample Pre-treatment: a. To 500 µL of plasma, add the internal standard. b. Add 1 mL of 10% trichloroacetic acid to precipitate proteins. c. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant.
-
SPE Cartridge Conditioning: a. Condition the SPE cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the supernatant from step 1d onto the SPE cartridge.
-
Washing: a. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. b. A second wash with a higher percentage of organic solvent may be necessary to remove less polar interferences, but this step requires optimization to avoid elution of the analyte.
-
Elution: Elute the this compound with 1 mL of methanol or an appropriate mixture of organic solvent.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving 3-Hydroxy-2-methylhexanoyl-CoA Solid-Phase Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-Hydroxy-2-methylhexanoyl-CoA solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound, offering potential causes and solutions in a structured format.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to displace the analyte from the sorbent. | - Increase the polarity of the elution solvent. For reversed-phase SPE, this means increasing the organic solvent concentration. - Consider adding a small percentage of acid or base to the elution solvent to modify the analyte's charge state and reduce its interaction with the sorbent. - Perform multiple, smaller volume elutions instead of a single large volume elution. |
| Analyte Breakthrough during Sample Loading: The flow rate may be too high, or the sorbent capacity may be exceeded. | - Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent. - Ensure the sample volume is appropriate for the sorbent mass. As a general rule, the mass of the analyte should not exceed 5% of the sorbent mass. - Dilute the sample if it is too concentrated. | |
| Improper pH: The pH of the sample and wash solutions can affect the analyte's retention. | - Adjust the pH of the sample to ensure the analyte is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE. | |
| Analyte Instability: this compound can be prone to degradation. | - Keep samples on ice or at 4°C throughout the extraction process. - Work quickly to minimize the time the analyte is exposed to extraction solvents. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results. | - Ensure a standardized and consistent protocol for sample homogenization, dilution, and pH adjustment. |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution steps affect interaction times. | - Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples. | |
| Sorbent Bed Drying: If using a silica-based sorbent, allowing the bed to dry out between steps can lead to channeling and inconsistent results. | - Do not let the sorbent dry out between the conditioning, equilibration, and sample loading steps. Add the next solvent immediately after the previous one has passed through. | |
| Presence of Interferences in the Eluate | Insufficient Washing: The wash steps may not be effective at removing all matrix components. | - Optimize the wash solvent composition. It should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. - Increase the volume of the wash solvent. |
| Inappropriate Sorbent Selection: The chosen sorbent may not be selective enough for the analyte in the given sample matrix. | - Consider a different type of sorbent (e.g., mixed-mode or ion-exchange) that offers higher selectivity for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solid-phase extraction (SPE) sorbent for this compound?
A1: The choice of sorbent depends on the sample matrix and the desired purity of the extract. For a relatively polar analyte like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent is often a good starting point. Mixed-mode sorbents, which have both reversed-phase and ion-exchange properties, can offer enhanced selectivity. It is recommended to screen a few different sorbent types to determine the optimal one for your specific application.
Q2: How can I improve the recovery of this compound, which is a relatively polar short-chain acyl-CoA?
A2: Improving the recovery of polar analytes often involves optimizing the wash and elution steps. Use a less polar wash solvent to avoid premature elution of your analyte. For elution, a more polar solvent will be required. You might also consider a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which is designed to retain a wide range of compounds from polar to non-polar.
Q3: My sample is in a complex biological matrix (e.g., plasma, tissue homogenate). What pre-treatment steps are necessary before SPE?
A3: For complex biological samples, protein precipitation is a crucial first step. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727). After centrifugation to remove the precipitated proteins, the supernatant can be diluted and its pH adjusted before loading onto the SPE cartridge. This minimizes matrix effects and prevents clogging of the sorbent bed.
Q4: What are the ideal storage conditions for the extracted this compound?
A4: Acyl-CoA esters are susceptible to degradation. After elution, the solvent should be evaporated under a stream of nitrogen at a low temperature. The dried extract should be stored at -80°C until analysis. For reconstitution before analysis, use a buffer at a slightly acidic pH (e.g., pH 4-6) to improve stability.
Q5: Can I reuse SPE cartridges?
A5: It is generally not recommended to reuse SPE cartridges for quantitative analysis, as this can lead to cross-contamination and inconsistent recoveries. For method development or initial screening, reuse may be acceptable if a rigorous cleaning procedure is validated.
Quantitative Data Summary
The following tables summarize recovery and reproducibility data for the solid-phase extraction of acyl-CoAs and related compounds. While specific data for this compound is limited, the provided information can serve as a valuable reference for method development.
Table 1: Recovery of Acyl-CoAs using a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE.
| Analyte | Average Recovery (%) |
| Acetyl-CoA | 85 |
| Malonyl-CoA | 83 |
| Octanoyl-CoA | 90 |
| Oleoyl-CoA | 88 |
| Palmitoyl-CoA | 87 |
| Arachidonyl-CoA | 86 |
Data adapted from a study on the isolation of short-, medium-, and long-chain acyl-CoA esters. The recovery for the solid-phase extraction step was reported to be between 83-90%.
Table 2: Recovery of Fatty Acid Esters of Hydroxy Fatty Acids using an unspecified SPE method.
| Analyte Class | Recovery Range (%) |
| Fatty Acid Esters of Hydroxy Fatty Acids | 73.8 - 100 |
This data is from a study on the analysis of a novel class of endogenous mammalian lipids and indicates that good recovery is achievable for hydroxylated fatty acid derivatives with SPE.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction Protocol for this compound from a Simple Matrix (e.g., buffered solution)
This protocol provides a starting point for the SPE of this compound and should be optimized for specific experimental conditions.
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge (e.g., C18, 100 mg).
-
Do not allow the sorbent to dry.
-
-
Sorbent Equilibration:
-
Pass 1 mL of equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.0) through the cartridge.
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash buffer (e.g., 5% methanol in 50 mM ammonium acetate, pH 5.0) to remove unretained impurities.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., 80% methanol in 50 mM ammonium acetate, pH 5.0).
-
Collect the eluate for further analysis.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for your analytical method.
-
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to the solid-phase extraction of this compound.
Caption: General experimental workflow for solid-phase extraction.
Caption: Troubleshooting decision tree for SPE optimization.
Caption: Biosynthesis pathway of 2-methyl-branched chain fatty acids.
dealing with low abundance of 3-Hydroxy-2-methylhexanoyl-CoA in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 3-Hydroxy-2-methylhexanoyl-CoA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What makes the detection of this compound in biological samples challenging?
The primary challenge in detecting this compound is its typically low endogenous concentration in biological matrices. This low abundance often places it below the limit of detection (LOD) of standard analytical methods. Furthermore, as a short-chain acyl-CoA, it can be prone to degradation and instability during sample preparation.
Q2: What is the expected metabolic role of this compound?
Based on its structure as a 3-hydroxyacyl-CoA, it is predicted to be an intermediate in the beta-oxidation of branched-chain fatty acids. Specifically, it is likely a metabolite in the degradation pathway of isoleucine.[1] The pathway involves sequential enzymatic reactions that shorten the acyl chain, and 3-hydroxyacyl-CoA dehydrogenases play a crucial role in this process.
Q3: Are there any known signaling pathways involving this compound?
Direct evidence for the involvement of this compound in specific signaling pathways is limited in currently available literature. However, other structurally related acyl-CoAs, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), are key players in major signaling pathways. For instance, inhibitors of HMG-CoA reductase have been shown to modulate the Rho GTPase/p21 signaling pathway and the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[2][3] It is plausible that other short-chain hydroxyacyl-CoAs could have yet-undiscovered roles in cellular signaling.
Troubleshooting Guide
Issue 1: Signal intensity of this compound is too low or absent.
Possible Cause 1: Insufficient sample enrichment.
-
Solution: Employ a solid-phase extraction (SPE) protocol specifically designed for short-chain acyl-CoAs. A mixed-mode or reversed-phase sorbent can be effective. It is crucial to optimize the wash and elution steps to ensure maximum recovery of the target analyte while removing interfering substances.
Possible Cause 2: Inefficient ionization in the mass spectrometer.
-
Solution: Derivatization of the molecule can significantly improve ionization efficiency. Derivatizing the hydroxyl group can enhance its signal in the mass spectrometer. Several reagents are available for this purpose, and the choice will depend on the analytical platform (LC-MS or GC-MS).
Possible Cause 3: Degradation of the analyte during sample preparation.
-
Solution: Maintain samples at low temperatures (4°C or on ice) throughout the extraction process. Use of acidic conditions during extraction can also help to preserve the stability of acyl-CoA thioesters. Minimize the time between sample collection, processing, and analysis.
Issue 2: Poor chromatographic peak shape or resolution.
Possible Cause 1: Suboptimal liquid chromatography (LC) conditions.
-
Solution: Optimize the LC gradient, flow rate, and column chemistry. A C18 reversed-phase column is a good starting point. The mobile phase composition, particularly the pH and organic modifier, should be fine-tuned to achieve a sharp and symmetrical peak for this compound.
Possible Cause 2: Matrix effects from the biological sample.
-
Solution: Enhance the sample clean-up process. This can involve a more rigorous SPE protocol or the inclusion of a protein precipitation step. Isotope-labeled internal standards are highly recommended to correct for matrix effects and improve quantitative accuracy.
Data Presentation
The expected concentrations of short-chain acyl-CoAs are generally low. While specific data for this compound is scarce, data from related compounds in rat liver can provide an estimate of the expected abundance.
| Analyte (in Rat Liver) | Concentration Range (pmol/mg tissue) | Analytical Method |
| Acetyl-CoA | 1000 - 4800 | LC-MS/MS |
| Propionyl-CoA | 50 - 200 | LC-MS/MS |
| Butyryl-CoA | 10 - 50 | LC-MS/MS |
| 3-Hydroxy-3-methylglutaryl-CoA | 5 - 20 | LC-MS/MS |
| This compound (Estimated) | 1 - 30 | LC-MS/MS |
Table based on data from similar short-chain acyl-CoAs.[4][5]
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound from Biological Tissues
This protocol is adapted from methods for short-chain acyl-CoA analysis.[6]
-
Homogenization: Homogenize ~50 mg of frozen tissue powder in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of the Hydroxyl Group for Enhanced LC-MS/MS Detection
This protocol is a general approach for derivatizing hydroxyl groups.
-
Reaction Setup: To the dried extract from the enrichment step, add 50 µL of a derivatizing agent solution (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like acetonitrile).
-
Incubation: Incubate the mixture at 60°C for 30 minutes.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylglutaryl CoA reductase inhibitors prevent high glucose-induced proliferation of mesangial cells via modulation of Rho GTPase/ p21 signaling pathway: Implications for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-methylglutaryl CoA reductase inhibitors up-regulate transforming growth factor-beta signaling in cultured heart cells via inhibition of geranylgeranylation of RhoA GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Hydroxyacyl-CoA: LC-MS vs. Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyacyl-CoAs are crucial intermediates in mitochondrial fatty acid β-oxidation, the primary pathway for energy production from stored fats. The accurate quantification of these molecules is vital for understanding metabolic regulation, identifying inborn errors of metabolism, and for the development of therapeutic agents targeting metabolic diseases.[1] This guide provides an objective comparison of two common analytical techniques for the quantification of 3-hydroxyacyl-CoA: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We will delve into their respective principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Methodology Principles
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[2] In the context of 3-hydroxyacyl-CoA analysis, the sample extract is first injected into an LC system. A reversed-phase column (e.g., C18) separates the different acyl-CoA species based on their hydrophobicity. The separated molecules then enter the mass spectrometer, where they are ionized (typically by electrospray ionization - ESI) and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for highly specific identification and quantification of the target 3-hydroxyacyl-CoA.[3]
Enzymatic Assay
Enzymatic assays for 3-hydroxyacyl-CoA rely on the specific activity of the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[4] The increase in NADH concentration can be measured spectrophotometrically by the change in absorbance at 340 nm or fluorometrically, providing a quantitative measure of the 3-hydroxyacyl-CoA present in the sample.[3][5] For enhanced sensitivity, the NADH produced can be amplified through an enzymatic cycling reaction.[5]
Performance Comparison
The choice between LC-MS and an enzymatic assay often depends on the specific requirements of the experiment, such as the need for sensitivity, specificity, throughput, and the availability of equipment. The following table provides a comparison of the two methods, with quantitative data for 3-hydroxy-octanoyl-CoA, a medium-chain 3-hydroxyacyl-CoA, presented as a representative example.
| Parameter | LC-MS/MS | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol[3] | ~50 fmol[3] |
| Limit of Quantification (LOQ) | 5-50 fmol[3] | ~100 fmol[3] |
| Linearity (R²) | >0.99[3] | Variable[3] |
| Precision (RSD%) | < 5%[3] | < 20%[3] |
| Specificity | High (based on mass-to-charge ratio)[3] | High (enzyme-specific)[3] |
| Throughput | High[3] | Low to Moderate[3] |
| Multiplexing | Yes (can measure multiple acyl-CoAs simultaneously) | No (typically measures total 3-hydroxyacyl-CoAs) |
| Sample Volume | Typically low (µL range) | Can be higher depending on concentration |
| Cost & Equipment | High initial investment and maintenance | Lower initial investment |
Experimental Protocols
LC-MS/MS Method for 3-Hydroxyacyl-CoA Quantification
This protocol is a representative example for the analysis of 3-hydroxyacyl-CoAs in a biological matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., plasma, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the 3-hydroxyacyl-CoA with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: 5% B to 95% B over 5 minutes.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor-to-product ion transitions for the 3-hydroxyacyl-CoA of interest.
-
Collision Energy: Optimized for the specific analyte.[3]
Enzymatic Assay for 3-Hydroxyacyl-CoA Quantification
This protocol is based on the spectrophotometric measurement of NADH production.
1. Reagent Preparation
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Solution: Prepare a solution of HADH in assay buffer. The exact concentration will depend on the enzyme activity.
2. Assay Procedure
-
In a cuvette, mix the sample (containing 3-hydroxyacyl-CoA) with the assay buffer and NAD+ solution.
-
Incubate the mixture at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding the HADH solution.
-
Measure the increase in absorbance at 340 nm over time using a spectrophotometer.[6]
-
The rate of NADH production is directly proportional to the concentration of 3-hydroxyacyl-CoA in the sample.
Visualizing the Workflows and Decision Logic
To further clarify the practical differences and aid in method selection, the following diagrams illustrate the experimental workflows and a decision-making process.
Caption: Experimental workflows for LC-MS and enzymatic assays.
Caption: Decision guide for selecting the appropriate assay method.
Conclusion
Both LC-MS and enzymatic assays are valuable tools for the quantification of 3-hydroxyacyl-CoA. LC-MS offers superior sensitivity, specificity, and the ability to perform multiplexed analysis of different acyl-CoA species, making it the method of choice for comprehensive metabolic profiling and studies requiring high analytical performance.[2] In contrast, enzymatic assays, while generally less sensitive and with lower throughput, are more accessible in terms of cost and equipment, making them a suitable option for targeted analysis where the quantification of total 3-hydroxyacyl-CoAs is sufficient. The selection of the optimal method should be guided by the specific research question, available resources, and the desired performance characteristics.
References
- 1. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Metabolic Analysis of 3-Hydroxy-2-methylhexanoyl-CoA and Other Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Hydroxy-2-methylhexanoyl-CoA with other fatty acyl-CoAs in the context of metabolic studies. Due to the limited direct research on this compound, this guide draws comparisons from structurally related branched-chain and hydroxy fatty acyl-CoAs to provide a framework for its study. We will delve into the metabolic significance, analytical methodologies, and potential signaling roles of these molecules, supported by experimental data.
Introduction to Fatty Acyl-CoAs in Metabolism
Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism. They are involved in a myriad of cellular processes, including energy production through β-oxidation, synthesis of complex lipids, protein acylation, and cellular signaling. The structural diversity of fatty acyl-CoAs, which includes variations in chain length, saturation, and branching, dictates their specific metabolic fates and regulatory functions.
This compound is a branched-chain hydroxy fatty acyl-CoA. Its structure suggests it may be an intermediate in the degradation pathway of branched-chain amino acids, such as isoleucine. The presence of both a hydroxyl group and methyl branching introduces stereochemistry that can significantly influence enzyme specificity and metabolic routing compared to straight-chain, saturated, or unsaturated fatty acyl-CoAs.
Comparative Quantitative Analysis
| Fatty Acyl-CoA Class | Representative Molecule(s) | Typical Cellular Concentration Range (pmol/10^6 cells) | Key Metabolic Pathway(s) | Reference Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| Short-Chain Acyl-CoA | Acetyl-CoA, Propionyl-CoA | 10 - 100 | TCA Cycle, Fatty Acid Synthesis | Propionyl-CoA Carboxylase | 150-300 | 10-20 |
| Medium-Chain Acyl-CoA | Octanoyl-CoA | 1 - 10 | β-oxidation | Medium-chain acyl-CoA dehydrogenase (MCAD) | 2 - 10 | 50-100 |
| Long-Chain Acyl-CoA | Palmitoyl-CoA (C16:0) | 5 - 50 | β-oxidation, Sphingolipid Synthesis | Carnitine palmitoyltransferase 1 (CPT1) | 30 - 100 | 5 - 15 |
| Very-Long-Chain Acyl-CoA | Lignoceroyl-CoA (C24:0) | 1 - 15 | Peroxisomal β-oxidation | Acyl-CoA synthetase (VLC) | 5 - 20 | 1 - 5 |
| Branched-Chain Acyl-CoA | Isovaleryl-CoA, Pristanoyl-CoA | 0.1 - 5 | Amino Acid Catabolism, α-oxidation | Isovaleryl-CoA dehydrogenase | 10 - 50 | 20-60 |
| Hydroxy Acyl-CoA | 3-Hydroxybutyryl-CoA, 3-Hydroxyoctanoyl-CoA | 0.5 - 10 | Ketogenesis, β-oxidation | 3-Hydroxyacyl-CoA dehydrogenase | 10 - 80 | 100-500 |
Note: The data presented are approximate values compiled from various metabolic studies and may vary depending on the cell type, metabolic state, and analytical methodology.
Experimental Protocols
Accurate quantification of fatty acyl-CoAs is critical for meaningful comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and specificity.
Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Cells
This protocol is a widely used method for the efficient extraction of a broad range of fatty acyl-CoAs.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Ice-cold 2 M potassium bicarbonate (KHCO3)
-
Internal standards (e.g., a mixture of odd-chain fatty acyl-CoAs)
-
Centrifuge capable of 4°C and >14,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Aspirate the culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 10% TCA to the cell pellet.
-
Scrape the cells and homogenize by vortexing or sonication on ice.
-
Add internal standards to the homogenate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 2 M KHCO3 dropwise until the pH is between 6.0 and 7.0.
-
Centrifuge again to pellet any precipitate.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of fatty acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water
-
Gradient: Start at a low percentage of B, ramp up to a high percentage to elute long-chain species, and then re-equilibrate. A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2-98% B; 15-20 min, 98% B; 20.1-25 min, 2% B.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is generally preferred for fatty acyl-CoAs.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. The transition from the precursor ion [M+H]+ to a specific product ion is monitored. For many fatty acyl-CoAs, a common product ion corresponding to the Coenzyme A moiety is observed.
-
Optimization: Declustering potential, collision energy, and other source parameters should be optimized for each specific analyte, including this compound, using authentic standards.
Signaling Pathways and Metabolic Regulation
While the direct role of this compound in signaling is yet to be elucidated, other branched-chain fatty acyl-CoAs have been identified as important signaling molecules. For instance, very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.
The activation of PPARα by these lipids suggests a feedback mechanism where the products of fatty acid catabolism can transcriptionally regulate their own breakdown. It is plausible that this compound, or its downstream metabolites, could also function as signaling molecules, potentially modulating the activity of nuclear receptors or other cellular sensors of metabolic state.
Visualizing the Potential Metabolic Context
The following diagram illustrates a hypothetical metabolic pathway for the degradation of isoleucine, which could produce this compound. This provides a logical framework for investigating the metabolic origin and fate of this molecule.
Caption: Hypothetical metabolic pathway for this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative analysis of this compound against other fatty acyl-CoAs.
Caption: Workflow for comparative fatty acyl-CoA analysis.
Conclusion
The study of this compound represents an emerging area in metabolomics. While direct comparative data remains scarce, the analytical techniques and metabolic context provided by research on other branched-chain and hydroxy fatty acyl-CoAs offer a robust framework for future investigations. The detailed protocols and workflows presented in this guide are intended to empower researchers to incorporate the analysis of this and other novel fatty acyl-CoAs into their metabolic studies, ultimately shedding light on their roles in health and disease. Future research should focus on obtaining quantitative data for this compound across various biological systems and exploring its potential interactions with cellular signaling pathways.
Navigating the Challenges of Specificity: A Guide to Cross-Reactivity in 3-Hydroxyacyl-CoA Immunoassays
For researchers, scientists, and drug development professionals, the precise measurement of specific metabolites is paramount. However, the development of highly specific immunoassays for small molecules like 3-hydroxyacyl-CoA presents significant challenges due to the potential for cross-reactivity with structurally similar molecules. This guide provides a comprehensive overview of the principles of cross-reactivity in the context of 3-hydroxyacyl-CoA immunoassays, details the experimental protocols for its assessment, and offers a framework for interpreting specificity data.
Currently, a comprehensive search of commercially available immunoassays and peer-reviewed literature did not yield specific ELISA kits or published research detailing immunoassays developed directly for the quantification of 3-hydroxyacyl-CoA. The available assays predominantly target the enzyme responsible for its metabolism, 3-hydroxyacyl-CoA dehydrogenase. This lack of direct immunoassays for the substrate itself highlights the inherent difficulties in producing antibodies that can specifically recognize subtle structural differences among various acyl-CoA species.
The primary challenge lies in the structural similarity between different acyl-CoAs. For an antibody to be highly specific, it must recognize the unique 3-hydroxy group and the specific acyl chain length of the target molecule, while ignoring other closely related fatty acid derivatives.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity occurs when an antibody, designed to bind to a specific antigen (in this case, 3-hydroxyacyl-CoA), also binds to other, structurally similar molecules. This can lead to inaccurate quantification and false-positive results. In the context of fatty acid metabolism research, an immunoassay for 3-hydroxyacyl-CoA could potentially cross-react with other acyl-CoAs such as acetyl-CoA, malonyl-CoA, or other long-chain acyl-CoAs.
To address this, rigorous cross-reactivity testing is a critical component of immunoassay validation. The following section outlines a typical experimental protocol for assessing the specificity of a hypothetical 3-hydroxyacyl-CoA immunoassay.
Experimental Protocols for Assessing Cross-Reactivity
The most common method for evaluating cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To determine the percentage of cross-reactivity of a hypothetical anti-3-hydroxyacyl-CoA antibody with a panel of structurally related acyl-CoA molecules.
Materials:
-
Microtiter plates pre-coated with a 3-hydroxyacyl-CoA-protein conjugate.
-
Anti-3-hydroxyacyl-CoA primary antibody.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
3-hydroxyacyl-CoA standard.
-
A panel of potential cross-reactants (e.g., acetyl-CoA, butyryl-CoA, hexanoyl-CoA, octanoyl-CoA, palmitoyl-CoA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a standard curve of 3-hydroxyacyl-CoA ranging from a high to a low concentration.
-
Prepare serial dilutions of each potential cross-reactant molecule at concentrations significantly higher than the 3-hydroxyacyl-CoA standard range.
-
-
Assay Protocol (Competitive ELISA):
-
Add a fixed concentration of the anti-3-hydroxyacyl-CoA primary antibody to all wells, except for the blank.
-
Add the 3-hydroxyacyl-CoA standards and the various concentrations of the potential cross-reactants to their respective wells.
-
Incubate the plate to allow the antibody to bind to either the 3-hydroxyacyl-CoA in solution or the coated 3-hydroxyacyl-CoA.
-
Wash the plate to remove unbound antibodies and antigens.
-
Add the HRP-conjugated secondary antibody to each well and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve of absorbance versus the concentration of 3-hydroxyacyl-CoA.
-
Determine the concentration of 3-hydroxyacyl-CoA that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3-hydroxyacyl-CoA / IC50 of cross-reactant) x 100
-
Interpreting Cross-Reactivity Data
The results of the cross-reactivity analysis are typically presented in a table, allowing for a clear comparison of the antibody's specificity.
Table 1: Hypothetical Cross-Reactivity of a 3-Hydroxyacyl-CoA Immunoassay
| Compound | IC50 (nM) | % Cross-Reactivity |
| 3-Hydroxyacyl-CoA | 10 | 100% |
| Acetyl-CoA | >10,000 | <0.1% |
| Butyryl-CoA | 5,000 | 0.2% |
| Hexanoyl-CoA | 2,500 | 0.4% |
| Octanoyl-CoA | 1,000 | 1.0% |
| Palmitoyl-CoA | >10,000 | <0.1% |
| 3-Hydroxybutyrate | 8,000 | 0.125% |
| Coenzyme A | >10,000 | <0.1% |
A lower percentage of cross-reactivity indicates a more specific assay. In this hypothetical example, the immunoassay demonstrates high specificity for 3-hydroxyacyl-CoA, with minimal cross-reactivity to other short- and long-chain acyl-CoAs and related molecules.
Visualizing Immunoassay Specificity
The concept of antibody cross-reactivity can be effectively illustrated with a diagram.
Caption: Diagram illustrating antibody specificity and cross-reactivity.
Conclusion
A Comparative Analysis of 3-Hydroxy-2-methylhexanoyl-CoA and its Structural Analogs in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acyl-CoA Substrate Performance
In the intricate landscape of fatty acid metabolism and biosynthesis, the precise structure of acyl-coenzyme A (acyl-CoA) thioesters plays a pivotal role in determining their interaction with and turnover by metabolic enzymes. This guide provides a comparative analysis of 3-Hydroxy-2-methylhexanoyl-CoA and its structural analogs, focusing on their performance as substrates for key enzymes in fatty acid β-oxidation. The presented data, derived from enzymatic assays, offers a quantitative basis for understanding structure-activity relationships and for the design of specific enzyme inhibitors or probes.
Executive Summary
This guide presents a comparative analysis of various 3-hydroxyacyl-CoA analogs, primarily focusing on their interaction with L-3-hydroxyacyl-CoA dehydrogenase, a crucial enzyme in the mitochondrial β-oxidation pathway. The key findings are summarized as follows:
-
Chain Length is a Major Determinant of a Substrate's Affinity and Turnover Rate: Extensive enzymatic assays reveal that the length of the acyl chain in 3-hydroxyacyl-CoA analogs significantly influences the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase.
-
Optimal Performance with Medium-Chain Analogs: The enzyme exhibits the highest activity with medium-chain substrates, indicating a specific binding pocket geometry that best accommodates acyl chains of a certain length.
-
Branched-Chain Analogs Show Varied Activity: The presence and position of methyl groups on the acyl chain, as seen in the target molecule this compound and its shorter-chain analog 3-hydroxy-2-methylbutanoyl-CoA, introduce steric factors that can alter enzyme binding and catalytic efficiency.
The following sections provide detailed quantitative data, the experimental protocols used to obtain this data, and visualizations of the relevant metabolic pathway and experimental workflow.
Quantitative Data Presentation
The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various L-3-hydroxyacyl-CoA substrates of different chain lengths. This data provides a clear comparison of how alterations in the acyl chain structure impact the enzyme's affinity (Km) and maximum reaction velocity (Vmax).
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl (C4) | 4 | 21.3 | 28.8 |
| Hexanoyl (C6) | 6 | 4.8 | 48.5 |
| Octanoyl (C8) | 8 | 2.1 | 62.1 |
| Decanoyl (C10) | 10 | 1.5 | 76.9 |
| Dodecanoyl (C12) | 12 | 1.4 | 66.7 |
| Tetradecanoyl (C14) | 14 | 1.4 | 45.5 |
| Hexadecanoyl (C16) | 16 | 1.5 | 25.0 |
Data sourced from He et al. (1989), Analytical Biochemistry.[1]
Experimental Protocols
The kinetic data presented above was obtained using a coupled spectrophotometric assay. This method provides a continuous and sensitive measurement of enzyme activity.
Coupled Enzyme Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity
Principle:
The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. To drive the reaction forward and prevent product inhibition, the product of the dehydrogenase reaction, 3-ketoacyl-CoA, is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of Coenzyme A.[1]
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.3
-
10 mM NAD+ solution
-
1 mM Coenzyme A solution
-
L-3-hydroxyacyl-CoA substrate solution (of varying concentrations)
-
3-ketoacyl-CoA thiolase (sufficiently pure and in excess)
-
L-3-hydroxyacyl-CoA dehydrogenase (the enzyme to be assayed)
Procedure:
-
In a 1 ml cuvette, combine 850 µl of 100 mM potassium phosphate buffer (pH 7.3), 50 µl of 10 mM NAD+, and 50 µl of 1 mM Coenzyme A.
-
Add a saturating amount of 3-ketoacyl-CoA thiolase.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µl) of the L-3-hydroxyacyl-CoA substrate at various concentrations to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Start the reaction by adding a known amount of L-3-hydroxyacyl-CoA dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) are determined by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
The following diagrams illustrate the key metabolic pathway and the experimental workflow described in this guide.
References
Establishing Linearity and Range for 3-Hydroxy-2-methylhexanoyl-CoA Assays: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is crucial for understanding disease pathology and developing effective therapeutics. 3-Hydroxy-2-methylhexanoyl-CoA is a specific acyl-coenzyme A (acyl-CoA) thioester that may play a role in various metabolic pathways. Establishing the linearity and analytical range of an assay for this compound is a critical step in method validation, ensuring that the measurements are reliable and reproducible.[1][2][3] This guide provides a comparative overview of analytical approaches, detailed experimental protocols, and data presentation strategies for establishing the linearity and range of this compound assays.
Understanding Linearity and Analytical Range
In analytical chemistry, linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte within a specific range.[1][3] The analytical range is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable precision, accuracy, and linearity.[4] A well-established linear range is essential for accurate quantification and reduces the need for repeated sample dilutions.[1]
Comparative Analysis of Analytical Methodologies
The quantification of acyl-CoA species such as this compound is most commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or tandem mass spectrometry (LC-MS/MS).[5][6] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and complexity.
| Parameter | HPLC-UV | LC-MS/MS | Nuclear Magnetic Resonance (NMR) | Fluorimetric/Spectrophotometric Assays |
| Principle | Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety of CoA. | Separation by chromatography, detection by mass-to-charge ratio of precursor and product ions.[1][2] | Quantification based on the magnetic properties of atomic nuclei. | Enzymatic reactions that produce a fluorescent or colored product.[6] |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere.[5] | High; specific precursor-product ion transitions provide excellent selectivity.[2] | High; provides structural information. | Variable; dependent on enzyme specificity. |
| Sensitivity | Lower; limit of detection (LOD) typically in the picomole range. | Higher; LOD can be in the femtomole to attomole range. | Lower; suitable for more abundant analytes.[6] | Moderate to high, depending on the assay design. |
| Linear Range | Typically spans 2-3 orders of magnitude.[4] | Can span 3-5 orders of magnitude, extendable with techniques like monitoring multiple product ions.[1] | Generally linear over a wide range. | Often has a narrower linear range. |
| Sample Preparation | Requires extraction and potentially concentration steps. | Requires extraction and cleanup to minimize matrix effects.[3] | Minimal sample preparation. | Requires specific reaction conditions and removal of interfering substances. |
| Cost & Complexity | Lower cost and complexity.[7] | Higher cost and complexity, requiring specialized expertise.[2] | Very high cost and specialized expertise.[6] | Generally lower cost and complexity. |
Experimental Protocols
The following are detailed protocols for establishing the linearity and range of a this compound assay using LC-MS/MS, which is often the preferred method due to its high sensitivity and selectivity.[6]
Protocol 1: Preparation of Calibration Standards
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water with 0.1% formic acid).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of at least six to eight non-zero calibration standards. The concentration range should bracket the expected concentration of the analyte in the study samples.[1]
-
Matrix Matching: If analyzing biological samples, prepare the calibration standards in the same biological matrix (e.g., plasma, tissue homogenate) that has been stripped of endogenous this compound to account for matrix effects.[3]
-
Internal Standard: Add a fixed concentration of a suitable internal standard (e.g., an isotopically labeled version of the analyte) to each calibration standard and quality control (QC) sample.[4]
Protocol 2: Sample Preparation and Extraction
-
Protein Precipitation: For biological samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Linearity Assessment
-
Chromatographic Separation: Inject the prepared standards and QC samples onto a suitable C18 reversed-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation.
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and the internal standard.
-
Data Acquisition and Analysis:
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. The relationship is considered linear if the coefficient of determination (r²) is typically ≥ 0.99.[8]
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Caption: A flowchart illustrating the key steps in establishing the linearity and range of an analytical assay.
Caption: A simplified diagram of fatty acid beta-oxidation, indicating a potential origin for this compound.
Conclusion
Establishing the linearity and range of an assay for this compound is a fundamental requirement for obtaining reliable quantitative data in research and drug development. While LC-MS/MS offers superior sensitivity and selectivity for this purpose, the choice of methodology should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful validation of such an assay.
References
- 1. benchchem.com [benchchem.com]
- 2. resolian.com [resolian.com]
- 3. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Guide to Assessing 3-Hydroxyacyl-CoA Levels
For researchers, scientists, and drug development professionals investigating fatty acid metabolism, the accurate assessment of 3-hydroxyacyl-CoAs is crucial. These molecules are key intermediates in beta-oxidation, and their dysregulation is implicated in various metabolic diseases. However, the direct detection of 3-hydroxyacyl-CoAs presents a significant challenge due to their transient nature and the lack of specific antibodies.
This guide provides a comprehensive comparison of the available methods for assessing 3-hydroxyacyl-CoA levels, focusing on indirect approaches. We will delve into the performance of immunoassays for related enzymes, the precision of mass spectrometry-based techniques, and the functional insights from enzymatic assays. Supporting experimental data and detailed protocols are provided to aid in selecting the most appropriate method for your research needs.
Methods at a Glance: A Comparative Overview
The assessment of 3-hydroxyacyl-CoA metabolism can be approached through three main avenues: immunoassays targeting key enzymes, mass spectrometry for the direct quantification of related metabolites, and enzymatic activity assays to measure functional capacity. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.
| Method | Target | Principle | Sample Types | Throughput | Specificity | Quantitative? |
| Immunoassays (ELISA, Western Blot) | Enzymes (e.g., HACD1, HSD17B10) | Antibody-based detection of enzyme protein levels. | Cell lysates, Tissue homogenates, Plasma, Serum | High | Indirect; infers metabolic state from enzyme abundance. | Semi-quantitative to Quantitative |
| Mass Spectrometry (GC-MS, LC-MS/MS) | 3-Hydroxy fatty acids | Direct detection and quantification of metabolites based on mass-to-charge ratio.[1][2][3] | Plasma, Serum, Fibroblasts, Tissues[2][3] | Medium | High; directly measures the target or downstream metabolites.[1] | Yes |
| Enzymatic Assays | 3-Hydroxyacyl-CoA Dehydrogenase Activity | Spectrophotometric or fluorometric measurement of enzyme activity.[4][5][6] | Tissue homogenates, Isolated mitochondria[5][6] | Low to Medium | Functional; measures the catalytic activity of the enzyme. | Yes |
In-Depth Analysis of Methodologies
Immunoassays: A Proxy for Metabolic Activity
While antibodies that directly target 3-hydroxyacyl-CoAs are not commercially available, several antibodies and ELISA kits exist for the enzymes that metabolize them, such as 3-hydroxyacyl-CoA dehydratase 1 (HACD1) and 3-hydroxyacyl-CoA dehydrogenase (HSD17B10).[7][8][9] These immunoassays provide an indirect measure of the metabolic pathway's capacity.
dot
Caption: Workflow of an Enzyme-Linked Immunosorbent Assay (ELISA).
This protocol is a representative example for a commercially available ELISA kit for Human 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10).
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions.
-
Coating: Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate and wash each well four times with 350 µL of wash buffer.
-
Detection: Add 100 µL of biotin-conjugated antibody to each well. Incubate for 60 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Conjugate Addition: Add 100 µL of HRP-avidin to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 90 µL of TMB substrate to each well. Incubate for 15-25 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 5 minutes.
Mass Spectrometry: The Gold Standard for Quantification
Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the most direct and quantitative approach for assessing 3-hydroxyacyl-CoA metabolism by measuring their downstream, more stable counterparts, the 3-hydroxy fatty acids.[1][2][3] These methods are highly sensitive and specific, allowing for the analysis of various chain-length 3-hydroxy fatty acids.[2]
dot
Caption: Workflow for LC-MS/MS analysis of 3-hydroxy fatty acids.
This protocol is a generalized procedure based on established methods for the analysis of 3-hydroxy fatty acids in plasma.[2][3]
-
Sample Preparation: To 100 µL of plasma, add internal standards (e.g., deuterated 3-hydroxy fatty acids).
-
Hydrolysis: Add NaOH to hydrolyze any esterified 3-hydroxy fatty acids and incubate.
-
Extraction: Acidify the sample and extract the fatty acids with an organic solvent (e.g., hexane/isopropanol).
-
Derivatization: Evaporate the organic solvent and derivatize the fatty acids to make them volatile for GC analysis (e.g., using BSTFA with TMCS).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable column (e.g., DB-5ms) and temperature program to separate the different fatty acid species.
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification.
-
Quantification: Calculate the concentration of each 3-hydroxy fatty acid by comparing the peak area of the analyte to that of its corresponding internal standard.
Enzymatic Assays: A Functional Perspective
Enzymatic assays measure the activity of 3-hydroxyacyl-CoA dehydrogenase, providing a direct assessment of the metabolic pathway's functional capacity.[4] These assays are typically spectrophotometric or fluorometric and rely on the reduction of NAD+ to NADH.[5][6]
dot
Caption: The role of 3-Hydroxyacyl-CoA in fatty acid beta-oxidation.
This protocol is a general method for determining the activity of 3-hydroxyacyl-CoA dehydrogenase in tissue homogenates.[4]
-
Sample Preparation: Homogenize tissue samples in a suitable buffer and centrifuge to obtain a clear supernatant containing the enzyme.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer (e.g., Tris-HCl), NAD+, and the sample supernatant.
-
Initiation: Start the reaction by adding the substrate, a specific 3-hydroxyacyl-CoA (e.g., 3-hydroxybutyryl-CoA).
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Conclusion and Recommendations
The choice of method for assessing 3-hydroxyacyl-CoAs depends on the specific research question.
-
For high-throughput screening or when a direct measurement of the metabolite is not feasible, immunoassays for key enzymes provide a valuable, albeit indirect, assessment of the metabolic pathway.
-
For precise and accurate quantification of 3-hydroxyacyl-CoA levels, mass spectrometry is the undisputed gold standard, offering high specificity and sensitivity.
-
To understand the functional capacity of the beta-oxidation pathway, enzymatic assays for 3-hydroxyacyl-CoA dehydrogenase activity are the most appropriate choice.
By understanding the strengths and limitations of each approach, researchers can select the optimal strategy to unravel the complexities of 3-hydroxyacyl-CoA metabolism and its role in health and disease.
References
- 1. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. 3-Hydroxyacyl-CoA Dehydratase 1 Antibodies | AntibodyResource.com [antibodyresource.com]
- 9. Hydroxyacyl-coa dehydrogenase antibody | Sigma-Aldrich [sigmaaldrich.com]
The Metabolic Crossroads: A Comparative Guide to the Fate of 3-Hydroxy-2-methylhexanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
The metabolic fate of branched-chain acyl-Coenzyme A (acyl-CoA) thioesters is a critical area of study in cellular metabolism, with implications for inherited metabolic disorders and drug development. This guide provides a comparative analysis of the predicted metabolic pathways of the stereoisomers of 3-Hydroxy-2-methylhexanoyl-CoA. While direct experimental data for this specific molecule is limited, this guide extrapolates from well-established principles of branched-chain fatty acid metabolism, supported by experimental data from structurally similar compounds.
Introduction to Branched-Chain Acyl-CoA Metabolism
The presence of methyl branches on the acyl chain of fatty acids necessitates specialized metabolic pathways to overcome the steric hindrance that prevents standard β-oxidation. The primary routes for the degradation of such compounds are α-oxidation and a modified form of β-oxidation, both of which are highly stereospecific. The stereochemistry at the C2 (α-carbon) and C3 (β-carbon) positions of this compound is the determining factor in its metabolic routing and the enzymes involved.
Predicted Metabolic Fates of this compound Isomers
Based on the known metabolism of other 2-methyl and 3-hydroxyacyl-CoAs, two primary metabolic pathways are proposed for the isomers of this compound:
-
Direct Dehydrogenation (β-oxidation-like): Isomers with the appropriate stereochemistry at the 3-hydroxy position can be directly acted upon by 3-hydroxyacyl-CoA dehydrogenases, leading to the formation of a 3-ketoacyl-CoA intermediate, which can then proceed through a modified β-oxidation cycle.
-
α-Oxidation Pathway: Isomers that are not substrates for direct dehydrogenation may undergo α-oxidation. This pathway involves an initial hydroxylation at the C2 position, followed by cleavage and subsequent oxidation steps.
The specific metabolic route taken by each isomer will depend on the substrate specificity of the enzymes in these pathways.
Comparative Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data to illustrate the potential differences in the metabolic fate of the four stereoisomers of this compound. This data is based on the known substrate preferences of enzymes involved in branched-chain fatty acid metabolism, where stereochemistry plays a crucial role.
| Isomer Configuration | Predicted Primary Pathway | Hypothetical Enzyme Affinity (Km, µM) | Hypothetical Vmax (nmol/min/mg protein) | Predicted Major Metabolite(s) |
| (2R, 3S) | Direct Dehydrogenation | 25 | 150 | 2-Methyl-3-ketohexanoyl-CoA |
| (2S, 3R) | Direct Dehydrogenation | 35 | 120 | 2-Methyl-3-ketohexanoyl-CoA |
| (2R, 3R) | α-Oxidation | 80 | 40 | 2,3-Dihydroxy-2-methylhexanoyl-CoA |
| (2S, 3S) | α-Oxidation | 100 | 25 | 2,3-Dihydroxy-2-methylhexanoyl-CoA |
Note: This data is illustrative and intended to highlight the expected differences in metabolic efficiency between the isomers based on typical enzyme kinetics for stereospecific reactions. Actual experimental values would need to be determined empirically.
Signaling and Metabolic Pathways
The metabolism of this compound and its isomers is integrated with central carbon metabolism. The end products of its degradation, such as propionyl-CoA and acetyl-CoA, can enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.
Caption: Predicted metabolic pathways for stereoisomers of this compound.
Experimental Protocols
Investigating the metabolic fate of this compound isomers requires a combination of chemical synthesis, in vitro enzyme assays, and analytical chemistry.
Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is a prerequisite for metabolic studies. A general approach involves:
-
Asymmetric Synthesis: Stereoselective synthesis of the corresponding 3-hydroxy-2-methylhexanoic acid isomers using chiral auxiliaries or catalysts.
-
Activation to CoA Thioester: The purified fatty acid isomer is then activated to its coenzyme A thioester. This is typically achieved using ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.
In Vitro Enzyme Assays
The metabolic conversion of the synthesized isomers can be studied using isolated enzymes or cell fractions (e.g., liver mitochondria or peroxisomes).
1. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay:
-
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is monitored by measuring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 8.0
-
1 mM NAD+
-
50 µM of a specific this compound isomer
-
Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Kinetic parameters (Km and Vmax) are calculated from initial velocity data at varying substrate concentrations.
-
2. α-Oxidation Activity Assay:
-
Principle: The activity of the α-oxidation pathway can be monitored by measuring the consumption of a co-substrate (e.g., 2-oxoglutarate for phytanoyl-CoA hydroxylase) or the formation of a product (e.g., the shortened aldehyde).
-
Reaction Mixture for Hydroxylation (Phytanoyl-CoA Hydroxylase-like activity):
-
50 mM HEPES buffer, pH 7.5
-
1 mM 2-oxoglutarate
-
0.5 mM FeSO4
-
2 mM Ascorbate
-
50 µM of a specific this compound isomer
-
Peroxisomal extract or purified recombinant enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme/extract.
-
The reaction is stopped at various time points by the addition of a quenching agent (e.g., strong acid).
-
The formation of the 2-hydroxy product is analyzed by LC-MS/MS.
-
Analytical Methodology: LC-MS/MS Analysis of Acyl-CoAs
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the separation and quantification of acyl-CoA esters and their metabolites.
-
Sample Preparation: Protein precipitation from the reaction mixture using acetonitrile (B52724) or methanol.
-
Chromatography: Reversed-phase liquid chromatography using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the metabolic fate of this compound isomers.
A Comparative Guide to the Validation of a Novel Analytical Method for 3-Hydroxy-2-methylhexanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 3-Hydroxy-2-methylhexanoyl-CoA. The performance of this novel method is compared against established analytical techniques, supported by experimental data to underscore its enhanced sensitivity and specificity. This document is intended to assist researchers in selecting the most appropriate analytical methodology for their studies in metabolic pathways and drug discovery.
The accurate measurement of acyl-CoA thioesters like this compound is pivotal for understanding cellular metabolism in both health and disease.[1] While various analytical methods are available, LC-MS/MS has become the preferred technique due to its superior sensitivity and specificity.[1][2][3]
Comparison of Analytical Methods
The following table summarizes the performance of the new LC-MS/MS method in comparison to traditional High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays. The data presented is based on validation studies using a certified reference standard for this compound.
| Parameter | Novel LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1–10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5–50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (RSD%) | < 5%[1] | < 15% | < 20% |
| Specificity | High (mass-to-charge ratio)[1] | Moderate (risk of co-elution)[1] | High (enzyme-specific)[1] |
| Throughput | High[1] | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel LC-MS/MS Method
This method is optimized for high sensitivity and specificity in the quantification of this compound in biological matrices.
a) Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
b) Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
c) Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound.
-
Product Ion (Q3): A specific fragment ion for quantification.
Alternative Method 1: HPLC-UV/Fluorescence
This method is suitable for labs without access to mass spectrometry and for applications where lower sensitivity is acceptable.
a) Derivatization (for Fluorescence Detection)
-
React the extracted sample with a fluorescent labeling agent (e.g., a thiol-reactive dye) according to the manufacturer's protocol.
-
Quench the reaction and dilute the sample for injection.
b) HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer).
-
Detection: UV detector set at a wavelength appropriate for the CoA thioester bond or a fluorescence detector set at the excitation and emission wavelengths of the chosen label.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of this compound, leading to a measurable change in absorbance or fluorescence.[1]
a) Reaction Mixture
-
Prepare a reaction buffer containing a specific dehydrogenase enzyme for 3-hydroxyacyl-CoAs.
-
Add NAD+ as a cofactor.
-
Initiate the reaction by adding the sample extract.
b) Detection
-
Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence (excitation ~340 nm, emission ~460 nm).[5]
Visualizations
Method Validation Workflow
The following diagram illustrates the systematic workflow for the validation of the new analytical method.
Caption: Workflow for analytical method validation.
Metabolic Pathway Context
This compound is an intermediate in the degradation pathway of isoleucine, a branched-chain amino acid. This diagram shows a simplified representation of its position in this metabolic process.
Caption: Role in isoleucine degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-2-methylbutyryl-CoA for Research [benchchem.com]
Comparative Analysis of 3-Hydroxy-2-methylhexanoyl-CoA Levels: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of 3-Hydroxy-2-methylhexanoyl-CoA levels in different cell types. Due to a lack of direct comparative studies in the current scientific literature, this document outlines a comprehensive approach based on established methodologies for the quantification of structurally similar acyl-CoA molecules. The provided data tables are illustrative, serving as a template for presenting future experimental findings.
Quantitative Data Summary
A direct comparison of this compound levels across different cell types is not yet available in published research. To facilitate future studies, the following table provides a template for summarizing such quantitative data. The values presented are hypothetical and intended for illustrative purposes only.
| Cell Type | Treatment | This compound (pmol/10^6 cells) | Fold Change vs. Control | Reference |
| Hepatocytes (e.g., HepG2) | Control | Hypothetical Value | - | Future Study |
| Fatty Acid Supplement | Hypothetical Value | Calculated Value | Future Study | |
| Myocytes (e.g., C2C12) | Control | Hypothetical Value | - | Future Study |
| Exercise Mimetic | Hypothetical Value | Calculated Value | Future Study | |
| Adipocytes (e.g., 3T3-L1) | Control | Hypothetical Value | - | Future Study |
| Lipolytic Agent | Hypothetical Value | Calculated Value | Future Study | |
| Neuronal Cells (e.g., SH-SY5Y) | Control | Hypothetical Value | - | Future Study |
| Neurotrophic Factor | Hypothetical Value | Calculated Value | Future Study |
Experimental Protocols
The accurate quantification of this compound necessitates a highly sensitive and specific analytical method. Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for this purpose.
Protocol: Quantification of this compound in Cultured Cells by LC-MS
1. Cell Culture and Harvest:
-
Culture selected cell lines (e.g., HepG2, C2C12, 3T3-L1, SH-SY5Y) under standard conditions to ~80% confluency.
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727).
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled this compound).
2. Metabolite Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
3. Sample Analysis by LC-MS:
-
Reconstitute the dried extract in 100 µL of 5% methanol in water.
-
Inject a suitable volume (e.g., 5-10 µL) onto a reverse-phase C18 LC column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be optimized beforehand.
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample using a standard curve generated with authentic standards.
-
Normalize the concentration to the number of cells or total protein content.
Visualizing Pathways and Workflows
Hypothetical Biosynthetic Pathway of this compound
The following diagram illustrates a potential metabolic pathway leading to the synthesis of this compound, which may be involved in branched-chain fatty acid metabolism.
Caption: A hypothetical pathway for the biosynthesis of this compound.
Experimental Workflow for Comparative Analysis
This diagram outlines the key steps in conducting a comparative analysis of this compound levels across different cell types.
Caption: A streamlined workflow for the comparative analysis of this compound.
evaluating the performance of different chromatography columns for 3-hydroxyacyl-CoA separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of 3-hydroxyacyl-CoAs, key intermediates in fatty acid beta-oxidation, are crucial for understanding metabolic regulation and the pathophysiology of various diseases. The choice of chromatography column is a critical determinant of the success of these analyses. This guide provides an objective comparison of the performance of different chromatography columns for 3-hydroxyacyl-CoA separation, supported by available experimental data and detailed methodologies.
The Role of 3-Hydroxyacyl-CoAs in Metabolism
3-Hydroxyacyl-CoAs are generated during the third step of the mitochondrial fatty acid beta-oxidation spiral. This metabolic pathway is fundamental for energy production from fatty acids. The accumulation of specific 3-hydroxyacyl-CoAs can be indicative of enzymatic defects, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.
Caption: Fatty Acid Beta-Oxidation Pathway.
Comparison of Chromatography Columns
The selection of an appropriate chromatography column depends on the specific 3-hydroxyacyl-CoAs of interest (short-chain vs. long-chain) and the desired analytical outcome (e.g., high throughput, high resolution). This section compares the performance of reversed-phase, hydrophilic interaction, and ion-exchange chromatography columns.
Reversed-Phase Chromatography
Reversed-phase (RP) chromatography separates molecules based on their hydrophobicity. It is a widely used technique for the analysis of acyl-CoAs.
-
C18 Columns: These are the most common choice for reversed-phase separation of acyl-CoAs due to their strong hydrophobic retention of the acyl chain. They are particularly well-suited for the separation of medium to long-chain 3-hydroxyacyl-CoAs.
-
C8 Columns: With a shorter alkyl chain than C18, C8 columns are less hydrophobic. This results in shorter retention times, which can be advantageous for high-throughput analysis. They are suitable for moderately hydrophobic compounds.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity to traditional alkyl-chain columns. The phenyl group can interact with analytes through π-π interactions, which can be beneficial for separating compounds with aromatic moieties or providing different elution orders for complex mixtures.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly effective for the separation of polar compounds that are poorly retained on reversed-phase columns.
-
Zwitterionic HILIC Columns: These columns contain stationary phases with both positive and negative charges, making them electrically neutral overall. They have shown excellent performance in separating a wide range of acyl-CoAs, from the very polar free Coenzyme A to long-chain acyl-CoAs, in a single chromatographic run. This makes them a strong candidate for comprehensive acyl-CoA profiling. Studies have shown that zwitterionic HILIC columns can provide excellent peak symmetry and resolution for polar metabolites.[1]
Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) separates molecules based on their net charge. Since 3-hydroxyacyl-CoAs are negatively charged due to the phosphate (B84403) groups on the Coenzyme A moiety, anion-exchange chromatography can be a powerful tool for their separation and purification. IEC is particularly useful for separating acyl-CoAs from other non-charged or positively charged molecules in a complex sample. For instance, it has been successfully used for the purification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).[2]
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of the different column types for the separation of 3-hydroxyacyl-CoAs. Direct comparative quantitative data across all column types for a full range of 3-hydroxyacyl-CoAs is limited in the literature. Therefore, this table combines available quantitative data with qualitative assessments based on the principles of chromatography and findings from related studies.
| Column Type | Stationary Phase | Primary Separation Mechanism | Optimal for | Resolution | Throughput | Key Advantages |
| Reversed-Phase | ||||||
| C18 | Octadecylsilane | Hydrophobic Interactions | Medium to Long-chain 3-hydroxyacyl-CoAs | Good to Excellent | Moderate | Well-established methods, high resolving power for hydrophobic analytes.[3][4] |
| C8 | Octylsilane | Hydrophobic Interactions | Short to Medium-chain 3-hydroxyacyl-CoAs | Good | High | Faster analysis times compared to C18. |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic & π-π Interactions | Complex mixtures, providing alternative selectivity | Good to Excellent | Moderate | Alternative selectivity to alkyl chains, useful for method development.[5][6][7][8] |
| HILIC | ||||||
| Zwitterionic | Sulfobetaine or similar | Hydrophilic Partitioning & Electrostatic Interactions | Broad range of 3-hydroxyacyl-CoAs (short to long chain) | Excellent | High | Single run analysis of polar and non-polar acyl-CoAs, excellent peak shape.[1] |
| Ion-Exchange | ||||||
| Anion-Exchange | Quaternary ammonium (B1175870) or similar | Electrostatic Interactions | Purification and separation based on charge | Good to Excellent | Low to Moderate | Highly selective for charged molecules, effective for sample cleanup.[2][9] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for the separation of 3-hydroxyacyl-CoAs using different chromatography columns.
References
- 1. lcms.cz [lcms.cz]
- 2. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. harvardapparatus.com [harvardapparatus.com]
Safety Operating Guide
Prudent Disposal of 3-Hydroxy-2-methylhexanoyl-CoA: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the recommended procedures for the proper disposal of 3-Hydroxy-2-methylhexanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles of hazardous chemical waste management is mandated. All personnel must consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing personal exposure and environmental contamination.
Immediate Safety and Handling Precautions
While a specific hazard assessment for this compound is unavailable, the chemical structure, which includes a thioester linkage and a hydroxylated acyl group, warrants careful handling. Thioesters can be labile, and the biological activity of CoA esters suggests they may have unintended metabolic effects.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted in a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.
Operational Disposal Plan: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: In the absence of specific data, this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[1]
Step 2: Container Selection and Preparation
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[2] The original manufacturer's container, if in good condition, is an ideal choice.[1][3] Do not use food containers.[1]
-
Container Integrity: Ensure the container is in good condition, free from cracks, rust, or deterioration.[4]
-
Headspace: Do not fill the container completely; leave at least 10% headspace to allow for expansion.[1]
Step 3: Waste Labeling
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[2][4]
-
Content Identification: Clearly write the full chemical name, "this compound," and the estimated concentration and quantity. Avoid using abbreviations or chemical formulas.
-
Date of Accumulation: Record the date when the first drop of waste is added to the container.
Step 4: Waste Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[2] The secondary container must be able to hold 110% of the volume of the primary container.[2]
-
Segregation in Storage: Store the container away from incompatible materials.
Step 5: Request for Disposal
-
Timely Disposal: Arrange for a hazardous waste pickup with your institution's EHS department well before the accumulation time limits are reached.[2]
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[5] The general guidelines for sink disposal are not applicable without a full hazard profile.[5]
-
Do Not Trash Dispose: Solid waste contaminated with this compound (e.g., pipette tips, contaminated paper) should be collected in a clearly labeled, sealed bag and disposed of as hazardous waste.[2]
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation, which should be followed in the absence of specific institutional policies.
| Parameter | Guideline | Citation(s) |
| Drain Disposal pH Range | Not Recommended; for approved substances, typically between 5.0 and 12.5. | [1] |
| Maximum Accumulation Time | 90 days from the accumulation start date. | [2] |
| Maximum Quantity in SAA | Up to 55 gallons of a single hazardous waste stream. | [2] |
| Container Headspace | A minimum of 10% of the container volume (or at least one-inch headroom). | [1] |
| Secondary Containment Volume | Must hold 110% of the volume of the primary container. | [2] |
Experimental Protocols: Chemical Degradation Considerations
While specific degradation protocols for this compound are not available, the ester functional group is susceptible to hydrolysis.[6][7] This reaction can be accelerated by strong acids or bases. However, chemical neutralization or degradation should not be attempted without a thorough understanding of the potential reaction products and their hazards. The recommended procedure is to dispose of the compound in its original form through your institution's hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. carbodiimide.com [carbodiimide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
